2-Hydroxy-2-(4-methylphenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126594. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGURAWGCAPHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18584-20-8, 31284-89-6 | |
| Record name | 4-Methylmandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018584208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18584-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (R)-4-Methylmandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLMANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S2B4H5RL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of p-Methylmandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of p-methylmandelic acid. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and antimicrobial activity assessment, and an exploration of its biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Chemical and Physical Properties
p-Methylmandelic acid, also known as 2-hydroxy-2-(p-tolyl)acetic acid, is an aromatic alpha-hydroxy acid. Its chemical structure consists of a phenyl group substituted with a methyl group at the para position, with a carboxylic acid and a hydroxyl group attached to the adjacent alpha-carbon.
Quantitative Data Summary
The following table summarizes the key quantitative data for p-methylmandelic acid. It is important to note that while some data points are directly reported for this compound, others are inferred from closely related structures or are typical for aromatic carboxylic acids.
| Property | Value | Source/Notes |
| IUPAC Name | 2-hydroxy-2-(4-methylphenyl)acetic acid | [1] |
| Synonyms | p-Methylmandelic acid, 2-Hydroxy-2-(p-tolyl)acetic acid | [1] |
| CAS Number | 18584-20-8 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to light-pink crystalline solid (inferred) | |
| Melting Point | Not explicitly reported. For comparison, the melting point of the related compound p-tolylacetic acid is 88-92 °C.[3] | |
| Boiling Point | Not explicitly reported. For comparison, the boiling point of p-tolylacetic acid is 265-267 °C.[3] | |
| Solubility | Moderately soluble in water, with solubility expected to increase with temperature and in alkaline conditions. Soluble in polar organic solvents like methanol and ethanol. | |
| pKa | Not explicitly reported. The pKa of the related p-tolylacetic acid is available in the IUPAC Digitized pKa Dataset.[4] For mandelic acid, the pKa is approximately 3.41. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around 2.3 ppm, a singlet for the methine proton adjacent to the hydroxyl and carboxyl groups, and a set of doublets in the aromatic region (around 7.2-7.4 ppm) characteristic of a para-substituted benzene ring. The hydroxyl and carboxylic acid protons will appear as broad singlets, with their chemical shifts being solvent-dependent. For comparison, the ¹H NMR of the related p-tolylacetic acid shows signals at δ (ppm) = 7.12-7.17 (m, 4H), 3.60 (s, 2H), 2.32 (s, 3H).[5]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons (with symmetry due to para-substitution), the methine carbon, and the carboxyl carbon. The carboxyl carbon is expected to appear downfield, typically in the range of 170-180 ppm. The ¹³C NMR of p-tolylacetic acid shows peaks at δ (ppm) = 178.21, 136.90, 130.15, 129.25, 129.13, 40.58, 21.00.[5]
-
FTIR: The infrared spectrum will be characterized by a broad O-H stretching band from the carboxylic acid group (around 2500-3300 cm⁻¹), another O-H stretching band from the alcohol group (around 3200-3600 cm⁻¹), a strong C=O stretching vibration from the carboxylic acid (around 1700-1725 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and cleavage of the C-C bond between the aromatic ring and the alpha-carbon.
Experimental Protocols
Synthesis of p-Methylmandelic Acid from p-Tolualdehyde
This protocol is adapted from general methods for the synthesis of mandelic acid derivatives.
Materials:
-
p-Tolualdehyde
-
Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bisulfite (NaHSO₃) (optional, for purification)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Cyanohydrin Formation:
-
In a well-ventilated fume hood, dissolve p-tolualdehyde in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium cyanide in water or trimethylsilyl cyanide. The reaction is exothermic and produces highly toxic hydrogen cyanide gas if acidified; therefore, extreme caution is necessary.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
-
Hydrolysis:
-
Carefully add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
-
Work-up and Purification:
-
After cooling, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any unreacted acid.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the p-methylmandelic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
-
Dry the purified crystals under vacuum.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for determining the antimicrobial activity of p-methylmandelic acid using the broth microdilution method.[5]
Materials:
-
p-Methylmandelic acid
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of p-methylmandelic acid in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the p-methylmandelic acid stock solution with MHB to obtain a range of concentrations.
-
-
Inoculation: Add the standardized bacterial inoculum to each well containing the different concentrations of the compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of p-methylmandelic acid that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Biological Significance and Applications
p-Methylmandelic acid and its parent compound, mandelic acid, have garnered interest in several biological and pharmaceutical applications.
Antimicrobial Activity
Mandelic acid and its derivatives are known to possess antimicrobial properties.[6] The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death.[5] The lipophilicity of the molecule, which can be influenced by substituents on the phenyl ring, plays a role in its ability to penetrate bacterial cell walls.[6]
Role in Chiral Synthesis
As a chiral molecule, p-methylmandelic acid can be used as a resolving agent to separate enantiomers of other chiral compounds. Furthermore, enantiomerically pure forms of mandelic acid derivatives are valuable building blocks in the asymmetric synthesis of pharmaceuticals. The stereochemistry of these molecules is often crucial for their pharmacological activity.[7]
Metabolic Pathways
In bacteria, mandelic acid can be metabolized through various degradation pathways. One well-studied pathway in Pseudomonas putida involves the conversion of mandelate to benzoate, which then enters central metabolism.[3] This pathway involves several key enzymes, including mandelate racemase, mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase. While the specific metabolism of p-methylmandelic acid may differ slightly, it is likely to follow a similar degradation route involving oxidation and decarboxylation steps.
Visualizations
Bacterial Metabolic Pathway of Mandelic Acid
Caption: Bacterial degradation pathway of mandelic acid in Pseudomonas putida.
Synthesis and Chiral Resolution Workflow
Caption: General workflow for the synthesis and chiral resolution of p-methylmandelic acid.
General Antimicrobial Mechanism
Caption: Postulated mechanism of antimicrobial action for p-methylmandelic acid.
References
- 1. chemscene.com [chemscene.com]
- 2. doronscientific.com [doronscientific.com]
- 3. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Structural Analysis of 2-Hydroxy-2-(4-methylphenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2-Hydroxy-2-(4-methylphenyl)acetic acid (CAS No: 31284-89-6, Molecular Formula: C₉H₁₀O₃).[1] Due to the limited availability of specific experimental data for this compound in public databases, this paper presents a detailed analysis based on established spectroscopic principles and data from the closely related analogue, mandelic acid. This guide outlines the expected spectroscopic characteristics, detailed experimental protocols for key analytical techniques, and a logical workflow for structural elucidation.
Introduction
This compound belongs to the class of alpha-hydroxy acids, a group of compounds with significant interest in the pharmaceutical and cosmetic industries. A thorough understanding of its molecular structure is paramount for predicting its chemical reactivity, biological activity, and for the development of analytical methods for its quantification and quality control. This guide will delve into the primary spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound features a phenyl ring substituted with a methyl group at the para position. Attached to the ring is a two-carbon chain containing a carboxylic acid group and a hydroxyl group on the alpha-carbon.
Based on this structure and by drawing parallels with mandelic acid, the following spectroscopic features are predicted.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to provide key information about the number and connectivity of hydrogen atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Doublet | 2H | Aromatic protons ortho to the acetic acid group |
| ~7.1-7.2 | Doublet | 2H | Aromatic protons meta to the acetic acid group |
| ~5.1 | Singlet | 1H | Methine proton (-CH(OH)-) |
| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |
| Broad Singlet | 1H | Carboxylic acid proton (-COOH) | |
| Broad Singlet | 1H | Hydroxyl proton (-OH) |
Note: The chemical shifts of the -COOH and -OH protons can vary significantly depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will reveal the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | Carboxylic acid carbon (-COOH) |
| ~138-140 | Aromatic carbon attached to the methyl group |
| ~135-138 | Aromatic carbon attached to the acetic acid group |
| ~129-130 | Aromatic CH carbons |
| ~126-127 | Aromatic CH carbons |
| ~72-75 | Methine carbon (-CH(OH)-) |
| ~21 | Methyl carbon (-CH₃) |
Predicted FT-IR Spectral Data
The infrared spectrum will identify the key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3500 (broad) | O-H stretch | Hydroxyl group (-OH) |
| 2800-3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| ~1700-1725 | C=O stretch | Carboxylic acid (-COOH) |
| ~1600, ~1490 | C=C stretch | Aromatic ring |
| ~1200-1300 | C-O stretch | Carboxylic acid/Hydroxyl group |
| ~1050-1150 | C-O stretch | Hydroxyl group |
Predicted Mass Spectrometry Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
| m/z Value | Interpretation |
| 166 | [M]⁺, Molecular ion |
| 149 | [M-OH]⁺ |
| 121 | [M-COOH]⁺ |
| 91 | [C₇H₇]⁺, Tropylium ion |
Experimental Protocols
The following are generalized protocols for the structural analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to deduce the connectivity of the atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via a liquid chromatography system (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Visualizations
Structural Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound.
Caption: Logical workflow for the structural analysis of an organic compound.
Molecular Structure of this compound
The following diagram represents the molecular structure of the target compound.
Caption: Molecular structure of this compound.
Conclusion
References
An In-depth Technical Guide to the Derivatives of 2-Hydroxy-2-(4-methylphenyl)acetic Acid and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of derivatives of 2-Hydroxy-2-(4-methylphenyl)acetic acid, also known as p-tolylglycolic acid. While specific quantitative data for the antimicrobial and anti-inflammatory properties of the parent compound and its direct derivatives are not extensively available in public literature, this document compiles information on closely related phenylacetic acid derivatives to provide a predictive framework for their potential efficacy. Detailed experimental protocols for the synthesis of ester and amide derivatives, as well as for in vitro antimicrobial and anti-inflammatory assays, are provided to facilitate further research and development in this area. Furthermore, a hypothetical signaling pathway is proposed based on the known mechanisms of related anti-inflammatory compounds.
Introduction
This compound is an aromatic alpha-hydroxy acid. Its structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The derivatization of its carboxylic acid and hydroxyl groups can lead to a wide range of esters and amides with potentially enhanced pharmacological properties. Phenylacetic acid derivatives, as a class, have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of this compound derivatives.
Synthesis of Derivatives
The primary points of derivatization for this compound are the carboxylic acid and the alpha-hydroxyl groups. Ester and amide derivatives are readily synthesized through standard organic chemistry reactions.
Synthesis of Ester Derivatives
Ester derivatives can be prepared via Fischer esterification, reacting the parent acid with an alcohol in the presence of an acid catalyst.
Synthesis of Amide Derivatives
Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Biological Properties and Activities
While specific data for this compound derivatives is sparse, the broader class of phenylacetic acids exhibits notable antimicrobial and anti-inflammatory properties. The following tables summarize quantitative data for related compounds to provide a basis for comparison.
Antimicrobial Activity
The antimicrobial activity of phenolic acid derivatives is well-documented. Their mechanism is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial efficacy.
Table 1: Antimicrobial Activity (MIC) of Related Phenylacetic Acid Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Phenylacetic acid | Pythium ultimum | 10 | [1] |
| Phenylacetic acid | Phytophthora capsici | 50 | [1] |
| Phenylacetic acid | Rhizoctonia solani | 50 | [1] |
| Sodium Phenylacetate | Pythium ultimum | 10 | [1] |
| Sodium Phenylacetate | Phytophthora capsici | 50 | [1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | [2] |
| Thymol derivative 3i | P. aeruginosa | 12.5 (µM) | [3] |
| Thymol derivative 3i | MRSA | 50.0 (µM) | [3] |
Anti-inflammatory Activity
Phenylacetic acid derivatives have been investigated for their anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.
Table 2: Anti-inflammatory Activity (IC50) of Related Phenylacetic Acid and Other Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease inhibition | 0.04-0.07 mg/mL | [2] |
| Acetylsalicylic acid (reference) | Protease inhibition | 0.4051 mg/mL | [2] |
| 2-anilinophenylacetic acids | Cyclooxygenase inhibition | Varies | [4] |
| Phenoxy acetic acid derivative 7b | TNF-α reduction | 64.88% inhibition | [5] |
| Phenoxy acetic acid derivative 7b | PGE-2 reduction | 57.07% inhibition | [5] |
| Pyrrole derivative 3f | TNF-α reduction | Significant at 40 mg/kg | [6] |
Potential Mechanism of Action: Anti-inflammatory Signaling
Based on the known mechanisms of other anti-inflammatory agents, it is plausible that derivatives of this compound could exert their effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and interleukins.
Experimental Protocols
Synthesis Protocols
5.1.1. General Protocol for Ester Synthesis (Fischer Esterification)
5.1.2. General Protocol for Amide Synthesis
-
Acyl Chloride Formation:
-
In a fume hood, dissolve this compound in an anhydrous solvent (e.g., dichloromethane).
-
Slowly add thionyl chloride (SOCl₂) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous solvent.
-
In a separate flask, dissolve the desired amine in the same solvent.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Perform an aqueous workup to remove any unreacted starting materials and byproducts.
-
Extract the amide product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
-
Biological Assay Protocols
5.2.1. Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination [5][7][8][9]
5.2.2. Anti-inflammatory Assay: COX-2 Inhibition Assay [10][11][12]
-
Reagent Preparation: Prepare reaction buffer, heme, and human recombinant COX-2 enzyme solution as per the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add reaction buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the test compound (dissolved in a suitable solvent) to the wells. Include a vehicle control.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.
-
Incubation: Incubate for a short, precise duration (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a saturated solution of stannous chloride).
-
Quantification: The product of the COX-2 reaction (e.g., Prostaglandin F2α) is then quantified using an ELISA.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
5.2.3. Anti-inflammatory Assay: TNF-α Release in LPS-Stimulated Macrophages [13][14][15][16]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach the desired confluence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production. Include an unstimulated control.
-
Incubation: Incubate the cells for a further period (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of new therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. While direct quantitative data on their biological activities are limited, the information available for related phenylacetic acid derivatives suggests significant potential. This guide provides a foundational framework for the synthesis and evaluation of these compounds. Further research, including the systematic synthesis of a library of ester and amide derivatives and their subsequent screening using the detailed protocols provided herein, is warranted to elucidate their structure-activity relationships and to identify lead candidates for further preclinical development. Investigation into their precise molecular mechanisms, including their effects on inflammatory signaling pathways, will also be crucial for advancing their therapeutic potential.
References
- 1. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. N-(2-Hydroxy-4-methylphenyl)acetamide | C9H11NO2 | CID 83437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of p-Methylmandelic Acid
Introduction
p-Methylmandelic acid, a derivative of mandelic acid, is a chiral α-hydroxy acid of significant interest in the chemical and pharmaceutical industries. Its structure, featuring a carboxylic acid, a hydroxyl group at the alpha position, and a p-tolyl group, makes it a valuable chiral building block and resolving agent. This technical guide provides a comprehensive review of its primary applications, supported by quantitative data, detailed experimental protocols, and process visualizations.
Table 1: Physical and Chemical Properties of p-Methylmandelic Acid
| Property | Value | Reference |
| CAS Number | 18584-20-8 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Synonyms | p-Methylmandelic acid | [1] |
Core Applications
The utility of p-methylmandelic acid is primarily centered on its chirality, which is exploited in asymmetric synthesis and the separation of enantiomers.
Chiral Resolution of Racemic Compounds
A prominent application of p-methylmandelic acid is in the optical resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts. The principle relies on the differential solubility of the salts formed between the chiral acid and each enantiomer of the racemic base. This allows for the separation of one diastereomer by fractional crystallization.
Both (S)-(+)- and (R)-(-)-p-methylmandelic acid have been successfully employed to resolve racemic amines, which are often key intermediates in drug synthesis.[2] For instance, it was chosen over other resolving agents like L-(+)-tartaric acid and (1R,3S)-(+)-camphoric acid, which failed to resolve certain racemic amines.[2]
Table 2: Documented Application in Chiral Resolution
| Racemic Compound Resolved | Resolving Agent Enantiomer | Outcome | Reference |
| (3R,6aS,11aS)-10-Methoxy-1,3,4,5,6,11a-hexahydro-2H-3,6a-methano-benzofuro[2,3-c]azocine | (S)-(+)-p-Methylmandelic acid | Successful diastereomeric salt formation and resolution | [2] |
| (3R,6aS,11aS)-10-Methoxy-1,3,4,5,6,11a-hexahydro-2H-3,6a-methano-benzofuro[2,3-c]azocine | (R)-(-)-p-Methylmandelic acid | Successful diastereomeric salt formation and resolution | [2] |
The logical workflow for this crucial application is visualized below.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Chiral Building Block in Synthesis
Enantiomerically pure p-methylmandelic acid can serve as a chiral synthon or starting material in the synthesis of complex, biologically active molecules.[3] While mandelic acid and its derivatives are broadly used in making antibiotics, antiobesity drugs, and antitumor agents, p-methylmandelic acid has been specifically utilized in the synthesis of N-substituted ortho-c oxide-bridged 5-phenylmorphans.[2][3][4] The absolute configuration of a key intermediate in this synthesis was confirmed by single-crystal X-ray analysis of its (R)-(-)-p-methylmandelate salt.[2]
Experimental Protocols
This section provides detailed methodologies for key applications cited in the literature.
Protocol for Optical Resolution of a Racemic Amine
This protocol is adapted from the resolution of (3R,6aS,11aS*)-10-Methoxy-1,3,4,5,6,11a-hexahydro-2H-3,6a-methano-benzofuro[2,3-c]azocine ((±)-6) as described in the literature.[2]
Materials:
-
Racemic amine ((±)-6)
-
(S)-(+)-p-Methylmandelic acid
-
Acetone
-
Ethyl acetate (EtOAc)
Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 equivalent) in acetone. Add a solution of (S)-(+)-p-methylmandelic acid (1.0 equivalent) to the amine solution to achieve a clear solution.
-
Solvent Evaporation: Remove the acetone under reduced pressure to yield the diastereomeric salt mixture as a residue.
-
Crystallization: Treat the salt residue with ethyl acetate. Heat the mixture to reflux.
-
Azeotropic Distillation: Distill the solvent using a Dean-Stark trap until approximately half the initial volume of ethyl acetate is removed and a white solid precipitate appears.
-
Cooling and Filtration: Allow the solution to cool to room temperature and let it stand overnight to complete crystallization.
-
Isolation: Collect the precipitated solid (the less soluble diastereomeric salt) by filtration.
-
Liberation of Free Base: To recover the enantiomerically enriched amine, the diastereomeric salt is typically dissolved in water, basified (e.g., with NaOH or NaHCO₃), and the free amine is extracted with an organic solvent.
Analytical Methodologies
The analysis of mandelic acid and its derivatives, including the p-methyl variant, is crucial for process control, enantiomeric purity assessment, and biomonitoring.[5] Various chromatographic techniques are employed for this purpose.
Table 3: Overview of Analytical Techniques for Mandelic Acid & Derivatives
| Technique | Common Application | Key Parameters & Principles | References |
| Gas Chromatography (GC) | Chiral separation of derivatized mandelic acids. Analysis in biological matrices (e.g., urine). | Requires derivatization to increase volatility. Chiral stationary phases (e.g., cyclodextrin-based) are used for enantiomer separation. | [6][7][8] |
| High-Performance Liquid Chromatography (HPLC) | Chiral separation and quantification. | Utilizes chiral stationary phases (CSPs), often based on molecularly imprinted polymers (MIPs), to resolve enantiomers. UV detection is common. | [5][9][10] |
| Ion Mobility Mass Spectrometry (IMS) | Rapid chiral discrimination. | Enantiomers are distinguished by forming diastereomeric complexes with cyclodextrins and metal ions, which exhibit different drift times. | [11] |
The general workflow for analyzing mandelic acid derivatives in a biological sample using chromatography is depicted below.
Caption: General workflow for analytical determination of mandelic acid.
Conclusion
p-Methylmandelic acid is a highly effective and proven chiral resolving agent, particularly for synthetic amine intermediates used in drug development. Its application extends to its use as a chiral building block, where its stereocenter is incorporated into larger, complex molecules. The successful application of p-methylmandelic acid relies on robust analytical methods, primarily chiral chromatography, to ensure and verify the enantiomeric purity of the final products. This guide summarizes the key technical aspects of its use, providing a foundational resource for professionals in the field.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. mdpi.com [mdpi.com]
- 7. An improved method for the simultaneous determination of mandelic and phenylglyoxylic acids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Rapid discrimination of enantiomers by ion mobility mass spectrometry and chemical theoretical calculation: Chiral mandelic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Toxicology and Safety Profile of 2-Hydroxy-2-(4-methylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-(4-methylphenyl)acetic acid, also known as 4-methylmandelic acid, is an aromatic alpha-hydroxy acid with potential applications in chemical synthesis and pharmaceutical development. As with any chemical entity intended for further investigation or use, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides a comprehensive overview of the available safety data for this compound, outlines standard experimental protocols for its toxicological assessment, and explores its potential metabolic pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Methylmandelic acid, p-Methylmandelic acid, Hydroxy(4-methylphenyl)acetic acid | [1][2] |
| CAS Number | 18584-20-8 | [3] |
| Molecular Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.17 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
Hazard Identification and Acute Toxicity
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical. The primary hazards are related to local effects upon direct contact. A summary of the hazard statements is provided in Table 2.
Table 2: Hazard Identification for this compound
| Hazard Class | Hazard Statement | GHS Classification | References |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | Eye Dam. 1 | [6][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Skin Irrit. 2 | [7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | STOT SE 3 | [7] |
Currently, there is no publicly available quantitative acute toxicity data, such as median lethal dose (LD50) values for oral, dermal, or inhalation routes of exposure for this compound. The toxicological properties have not been fully investigated.
Genotoxicity and Carcinogenicity
A comprehensive search of publicly available literature and databases revealed no specific studies on the genotoxicity (mutagenicity) or carcinogenicity of this compound. Standard regulatory practice for a new chemical entity would involve a battery of in vitro and, if necessary, in vivo tests to assess its genotoxic potential.
Experimental Protocols
In the absence of specific toxicological studies for this compound, this section details the standard and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols are essential for any future safety assessment of the compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)
This in vitro test is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.
-
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model. The viability of the epidermal cells after exposure is measured, typically using the MTT assay, which quantifies the conversion of a yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in viable cells. A reduction in cell viability below a certain threshold indicates skin irritation potential.[8][9]
-
Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.[8]
-
Procedure:
-
Preparation: The RhE tissues are pre-incubated in a maintenance medium.
-
Application of Test Chemical: A defined amount of the test chemical (solid or liquid) is applied uniformly to the surface of the epidermis. For solid chemicals, the surface is typically moistened to ensure good contact.[8]
-
Exposure: The tissues are exposed to the test chemical for a specific duration (e.g., 15 to 60 minutes).[8]
-
Post-Exposure: The test chemical is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.
-
Viability Assessment: Cell viability is determined by incubating the tissues with MTT solution. The resulting formazan is extracted, and its absorbance is measured spectrophotometrically.
-
-
Data Interpretation: The percentage of viable cells in the treated tissues is compared to that of negative controls. A chemical is identified as a skin irritant if the mean tissue viability is below a defined threshold (e.g., ≤ 50%).[9]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline describes an in vivo test for determining the potential of a substance to cause acute eye irritation or corrosion. It is typically performed in albino rabbits. A tiered testing strategy is recommended to minimize animal use.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control. The eyes are then examined for ocular lesions at specific intervals.[10][11]
-
Test System: Albino rabbits are the preferred species.
-
Procedure:
-
Animal Selection: Healthy, young adult albino rabbits are used. Both eyes are examined for any pre-existing irritation or defects before the test.
-
Application of Test Substance: The test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye. The eyelids are gently held together for about one second.[6]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] Observations may be extended if the effects are not resolved.
-
Scoring of Ocular Lesions: The cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are graded according to a standardized scoring system.
-
-
Data Interpretation: The severity and reversibility of the ocular lesions are assessed to classify the substance's irritation or corrosion potential.
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
This is a widely used in vitro test to detect gene mutations induced by a chemical.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes of the corresponding operon. The bacteria are exposed to the test chemical, and the number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted.[12][13]
-
Test System: Amino acid-requiring strains of S. typhimurium and E. coli.
-
Procedure:
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a liver fraction from induced rodents) to detect mutagens that require metabolic activation.
-
Exposure: The bacteria are exposed to various concentrations of the test chemical using either the plate incorporation method or the pre-incubation method.
-
Incubation: The plates are incubated for 2-3 days to allow for the growth of revertant colonies.
-
Scoring: The number of revertant colonies is counted for each concentration and compared to the number of spontaneous revertants in the negative control.
-
-
Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response at one or more concentrations.
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Principle: Cultured mammalian cells are exposed to the test chemical. After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid). The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations.[8][14]
-
Test System: Established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[15]
-
Procedure:
-
Cell Culture and Treatment: Cells are cultured and exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix).
-
Harvesting: After treatment, cells are arrested in metaphase, harvested, and treated with a hypotonic solution before being fixed.
-
Slide Preparation and Analysis: Chromosome preparations are made on microscope slides, stained, and analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
-
Data Interpretation: A substance is considered to cause chromosomal aberrations if it induces a concentration-dependent increase in the number of cells with structural aberrations or a reproducible and statistically significant positive response at one or more concentrations.[8][16]
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
This test detects damage to chromosomes or the mitotic apparatus.
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. This test assesses the frequency of micronuclei in cultured mammalian cells following exposure to a test chemical.[6][10]
-
Test System: Established mammalian cell lines or primary human lymphocytes.[5]
-
Procedure:
-
Cell Treatment: Cells are exposed to the test chemical with and without metabolic activation.
-
Cytokinesis Block (Optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.[17][18]
-
Harvesting and Staining: Cells are harvested and stained to visualize the cytoplasm and the nuclei/micronuclei.
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis, typically in binucleated cells if the cytokinesis-block method is used.
-
-
Data Interpretation: A substance is considered positive in this assay if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and statistically significant positive response.[5]
Potential Metabolic Pathways
No specific studies on the metabolism of this compound were identified. However, based on the metabolism of the parent compound, mandelic acid, and other aromatic carboxylic acids, a potential metabolic pathway can be proposed. Mandelic acid itself is a metabolite of styrene and ethylbenzene in humans.[2] The degradation of mandelic acid has been studied in bacteria, involving hydroxylation and subsequent oxidation steps.[1][19][20] In mammals, aromatic compounds are often metabolized by cytochrome P450 (CYP450) enzymes, which can catalyze hydroxylation reactions.[21][22]
A plausible metabolic pathway for this compound could involve further hydroxylation of the aromatic ring, followed by potential ring cleavage or conjugation for excretion.
Caption: Potential Phase I and II metabolic pathway for this compound.
Logical Relationships in Toxicity Testing
A tiered or sequential testing strategy is often employed in toxicological assessment to minimize animal testing while ensuring a thorough evaluation of potential hazards. The following diagram illustrates a logical workflow for assessing the irritation/corrosion potential of a chemical like this compound, as recommended by OECD guidelines.
Caption: Tiered testing strategy for skin and eye irritation/corrosion assessment.
Conclusion
The available data for this compound indicates that it should be handled with care, particularly concerning potential eye and skin irritation. There is a notable absence of quantitative acute toxicity data, as well as studies on its genotoxic and carcinogenic potential. For any further development or use of this compound, it is strongly recommended that a comprehensive toxicological assessment be conducted following established international guidelines, such as those provided by the OECD. This should include, at a minimum, a battery of in vitro genotoxicity tests and in vitro irritation assays to build a robust safety profile.
References
- 1. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of ethylbenzene and styrene to mandelic acid: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mandelic acid - Wikipedia [en.wikipedia.org]
- 4. (R)-4-Methylmandelic acid | C9H10O3 | CID 12458823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. scantox.com [scantox.com]
- 10. oecd.org [oecd.org]
- 11. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosafe.fi [biosafe.fi]
- 13. The bacterial reverse mutation test | RE-Place [re-place.be]
- 14. oecd.org [oecd.org]
- 15. criver.com [criver.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. The in vitro micronucleus technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. crpr-su.se [crpr-su.se]
- 19. academic.oup.com [academic.oup.com]
- 20. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2-Hydroxy-2-(4-methylphenyl)acetic acid as a Chiral Resolving Agent
Disclaimer: Due to the limited availability of specific experimental data for 2-Hydroxy-2-(4-methylphenyl)acetic acid as a chiral resolving agent in publicly accessible literature, the following application notes and protocols are based on the well-documented use of the structurally similar and widely used resolving agent, (R)-mandelic acid. The principles, workflows, and experimental setups are directly transferable, but the quantitative outcomes (yields, enantiomeric excess) should be considered as representative examples that will require optimization for the specific application of this compound.
Introduction
This compound is a chiral carboxylic acid that can be employed as a resolving agent for the separation of racemic mixtures of chiral bases, such as primary and secondary amines. The principle of this classical resolution method lies in the formation of diastereomeric salts. When a racemic amine is reacted with a single enantiomer of this compound, a pair of diastereomers is formed. These diastereomers possess different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][2]
The resolved amine can then be recovered by treating the separated diastereomeric salt with a base, and the chiral resolving agent can often be recycled. This method is a robust and scalable technique for obtaining enantiomerically pure amines, which are crucial building blocks in the pharmaceutical and fine chemical industries.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental steps of the chiral resolution process are outlined below:
-
Diastereomeric Salt Formation: A racemic amine, (±)-Amine, is reacted with an enantiomerically pure resolving agent, for instance, (R)-2-Hydroxy-2-(4-methylphenyl)acetic acid, in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Amine·(R)-Acid] and [(S)-Amine·(R)-Acid].
-
Fractional Crystallization: Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will preferentially crystallize out of the solution.
-
Isolation of Diastereomer: The crystallized, less soluble diastereomeric salt is isolated by filtration. The purity of this salt can often be enhanced by recrystallization.
-
Liberation of the Enantiopure Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to break the salt and liberate the free, enantiomerically enriched amine.
-
Recovery of the Resolving Agent: The chiral resolving agent can typically be recovered from the aqueous layer by acidification, allowing for its reuse.
Experimental Protocols
The following protocols are provided as a general guideline and are based on the resolution of racemic 1-phenylethylamine using (R)-mandelic acid. These should be adapted and optimized for the specific racemic amine and this compound.
Protocol for the Resolution of Racemic 1-Phenylethylamine
Materials:
-
Racemic 1-phenylethylamine
-
(R)-2-Hydroxy-2-(4-methylphenyl)acetic acid (or (R)-mandelic acid as a proxy)
-
Methanol
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (flasks, beakers, funnel, etc.)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount of (R)-2-Hydroxy-2-(4-methylphenyl)acetic acid in 100 mL of methanol, warming gently if necessary.
-
Slowly add the warm solution of the resolving agent to the stirred solution of the racemic amine.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of prismatic crystals may be observed.
-
For further crystallization, the flask can be placed in an ice bath for 30-60 minutes.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To improve the diastereomeric purity, the salt can be recrystallized from a minimal amount of hot methanol. Allow the solution to cool slowly to obtain pure crystals.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
While stirring, add 10% sodium hydroxide solution dropwise until the solution is strongly basic (pH > 12). The free amine will separate as an oily layer.
-
Transfer the mixture to a separatory funnel and extract the amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.
-
-
Recovery of the Chiral Resolving Agent:
-
To the aqueous layer from the extraction, add concentrated hydrochloric acid dropwise with cooling until the solution is strongly acidic (pH < 2).
-
The this compound will precipitate out.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.
-
Determination of Enantiomeric Excess (% ee)
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the ratio of enantiomers.
-
Polarimetry: The optical rotation of the resolved amine is measured and compared to the known specific rotation of the pure enantiomer. The % ee can be calculated using the formula: % ee = ([α]_observed / [α]_max) * 100 where [α]_observed is the specific rotation of the resolved sample and [α]_max is the specific rotation of the enantiomerically pure substance.
Data Presentation
The following table presents representative data for the resolution of various racemic amines using chiral carboxylic acids. This data is intended for illustrative purposes to demonstrate the expected outcomes of a successful resolution.
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Yield of Resolved Amine (%) | Enantiomeric Excess (% ee) of Amine |
| 1-Phenylethylamine | (R)-Mandelic Acid | Methanol | 75-85 | 80-90 (after liberation) | >95 |
| 2-Amino-1-butanol | PEGylated-(R)-mandelic acid | Methanol | 86 | - | 81 (first cycle), 87 (second cycle)[2] |
| Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 90 | - | 85 (first cycle), 95 (second cycle)[2] |
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for chiral resolution of a racemic amine.
Logical Relationship of Chiral Resolution
Caption: Logical steps in chiral resolution.
References
Application Notes and Protocols for the Enantiomeric Resolution of Racemic Amines Using p-Methylmandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties. Enantiomeric resolution via diastereomeric salt formation is a classical yet widely employed method due to its scalability and cost-effectiveness. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.
This document provides a detailed protocol for the enantiomeric resolution of racemic amines using enantiomerically pure p-methylmandelic acid as the resolving agent. p-Methylmandelic acid is an effective resolving agent for a variety of amines due to its ability to form crystalline salts and the steric and electronic influence of the p-methyl group, which can enhance the differentiation between the diastereomeric salt pairs.
Principle of Resolution
The fundamental principle of this resolution process lies in the reaction of a racemic amine, (±)-Amine, with an enantiomerically pure chiral acid, such as (R)-p-methylmandelic acid. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Amine·(R)-p-methylmandelic acid] and [(S)-Amine·(R)-p-methylmandelic acid]. Due to their different three-dimensional structures, these diastereomeric salts possess distinct physical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for the preferential crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The enantiomerically enriched amine is subsequently liberated from the isolated salt by treatment with a base. The more soluble diastereomeric salt remains in the mother liquor, from which the other amine enantiomer can be recovered.
Experimental Protocol
This protocol provides a general framework for the enantiomeric resolution of a racemic primary or secondary amine using (R)-p-methylmandelic acid. The specific conditions, such as solvent, temperature, and crystallization time, may require optimization for different amines.
Materials and Equipment
-
Racemic amine
-
(R)-p-Methylmandelic acid (or (S)-enantiomer)
-
Anhydrous solvents (e.g., ethanol, isopropanol, ethyl acetate, methanol)
-
Aqueous base solution (e.g., 2 M NaOH or KOH)
-
Aqueous acid solution (e.g., 2 M HCl)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate
-
Büchner funnel and filtration flask
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC, polarimeter)
Procedure
Step 1: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent (e.g., isopropanol, ethanol). In a separate flask, dissolve (R)-p-methylmandelic acid (0.5-1.0 equivalents) in the same solvent, warming gently if necessary to achieve complete dissolution.
-
Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic amine. The mixture may become cloudy or a precipitate may form immediately.
-
Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals. For further crystallization, the flask can be placed in a refrigerator (4°C) or an ice bath for several hours or overnight.
-
Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystalline diastereomeric salt under vacuum to a constant weight.
Step 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Basification: Add a sufficient amount of an aqueous base solution (e.g., 2 M NaOH) with stirring to raise the pH to >12. This will neutralize the p-methylmandelic acid and liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched amine.
Step 3: Recovery of the Chiral Resolving Agent
-
Acidification: The aqueous layer from the extraction, which contains the sodium salt of p-methylmandelic acid, can be acidified with an aqueous acid solution (e.g., 2 M HCl) to a pH of <2.
-
Extraction: Extract the protonated p-methylmandelic acid with an organic solvent.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to recover the chiral resolving agent, which can be reused.
Step 4: Analysis
-
Determine the yield of the enantiomerically enriched amine.
-
Measure the enantiomeric excess (e.e.) of the resolved amine using an appropriate analytical technique such as chiral HPLC or chiral GC. The optical purity can also be assessed using polarimetry if the specific rotation of the pure enantiomer is known.
Data Presentation
The following tables present illustrative quantitative data for the resolution of a generic racemic amine with (R)-p-methylmandelic acid. The actual results will vary depending on the specific amine and the optimized experimental conditions.
Table 1: Illustrative Results of Diastereomeric Salt Crystallization
| Racemic Amine | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| (±)-1-Phenylethylamine | (R)-p-Methylmandelic Acid | 1:0.5 | Ethanol | 40-50 | >95 |
| (±)-p-Methylphenethylamine | (R)-p-Methylmandelic Acid | 1:0.7 | Isopropanol | 35-45 | >90 |
| (±)-Amphetamine | (R)-p-Methylmandelic Acid | 1:1 | Methanol | 30-40 | >98 |
Table 2: Illustrative Properties of Resolved Amine Enantiomer
| Isolated Amine Enantiomer | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Specific Rotation [α]D (c, solvent) |
| (S)-1-Phenylethylamine | 30-40 | >98 | -40.3° (c=5, Benzene) |
| (S)-p-Methylphenethylamine | 25-35 | >95 | -35.1° (c=1, Methanol) |
| (S)-Amphetamine | 20-30 | >99 | -41.0° (c=2, Ethanol) |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the enantiomeric resolution protocol.
Caption: Workflow for enantiomeric resolution of a racemic amine.
Application Note and Protocol: HPLC Method for the Analysis of 2-Hydroxy-2-(4-methylphenyl)acetic acid
This document provides a comprehensive guide for the quantitative and chiral analysis of 2-Hydroxy-2-(4-methylphenyl)acetic acid, also known as 4-methylmandelic acid, using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development.
Quantitative Analysis of this compound using Reversed-Phase HPLC
This method is designed for the quantification of this compound in a sample matrix. The methodology is based on established principles for the analysis of aromatic organic acids.
Experimental Protocol:
a. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffered aqueous phase and an organic solvent. A common starting point is a gradient or isocratic elution with a mobile phase consisting of acetonitrile and a phosphate buffer. For example, a mixture of 20 mM phosphoric acid and acetonitrile (75:25, v/v) can be used. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | UV at 215 nm |
| Injection Volume | 10 µL |
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent, such as a mixture of water, acetonitrile, and methanol (e.g., 75:20:5 v/v/v), to prepare a stock solution of a specific concentration (e.g., 50 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations to cover the expected range of the analyte in the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, it may involve dissolving the product in the mobile phase, followed by filtration through a 0.45 µm filter before injection.
c. Method Validation:
To ensure the reliability of the results, the HPLC method should be validated for the following parameters:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with a known amount of the analyte at different concentration levels.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should typically be ≤ 2%.
-
Specificity: Demonstrate that the method is able to resolve the analyte peak from other components in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Workflow for Quantitative HPLC Analysis:
Caption: Workflow for the quantitative analysis of this compound.
Chiral Separation of this compound Enantiomers
Since this compound is a chiral molecule, separating its enantiomers is often crucial in pharmaceutical development. The direct approach using a chiral stationary phase (CSP) is the most common and effective method.[1][2] Polysaccharide-based CSPs are particularly versatile for a wide range of chiral compounds.[1][2][3]
Experimental Protocol:
a. Instrumentation and Chromatographic Conditions:
An HPLC system with a UV detector is required. The key to chiral separation is the selection of the appropriate chiral column.
| Parameter | Recommended Condition |
| Chiral Column | Polysaccharide-based chiral stationary phase (e.g., columns based on cellulose or amylose derivatives like Chiralcel® OD-H, Chiralpak® AD).[1] |
| Mobile Phase | The choice of mobile phase is critical and depends on the column and the analyte. A common approach for acidic compounds is to use a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) with a small amount of an acidic modifier.[1] A typical mobile phase could be n-hexane:2-propanol:trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient |
| Detection Wavelength | UV at 220 nm or another suitable wavelength based on the analyte's UV spectrum. |
| Injection Volume | 10 µL |
b. Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of the racemic this compound in the mobile phase or a compatible solvent.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.
c. Method Development Strategy:
Developing a chiral separation method can be an iterative process. A systematic screening approach is often employed:
-
Column Screening: Test a few different polysaccharide-based CSPs (e.g., cellulose-based and amylose-based) to find one that shows enantioselectivity.[1]
-
Mobile Phase Optimization: Once a suitable column is identified, optimize the mobile phase composition by varying the ratio of the alcohol and the concentration of the acidic modifier to achieve baseline separation of the enantiomers.
Workflow for Chiral HPLC Method Development:
Caption: A systematic workflow for developing a chiral HPLC separation method.
Disclaimer: The methods described in this application note are intended as a starting point and may require optimization for specific applications and sample matrices. It is essential to perform method validation to ensure the accuracy and reliability of the results.
References
Application Note: Gas Chromatographic Analysis of p-Methylmandelic Acid
This application note provides detailed protocols for the analysis of p-methylmandelic acid using gas chromatography (GC), including sample preparation, derivatization, and chromatographic conditions for both achiral and chiral separations.
Introduction
p-Methylmandelic acid is a carboxylic acid that, due to its polarity and low volatility, is not directly amenable to gas chromatography. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.[1][2] This is typically achieved by esterifying the carboxyl group and/or acylating or silylating the hydroxyl group.[1][3] The following protocols detail methods for the derivatization and subsequent GC analysis of p-methylmandelic acid, applicable to researchers in drug development and related scientific fields. The methods are adapted from established procedures for the analysis of mandelic acid and its derivatives.[1][4]
Experimental Protocols
A critical step for the successful gas chromatographic analysis of polar analytes like p-methylmandelic acid is the chemical modification of the functional groups, a process known as derivatization.[3] This process decreases the polarity and increases the volatility of the analyte, resulting in improved peak shape and thermal stability.[2]
This protocol outlines the extraction of p-methylmandelic acid from a biological matrix, such as urine.
-
Acidification: Take 1 mL of the urine sample and acidify to a pH of approximately 1-2 by adding concentrated hydrochloric acid (HCl) dropwise.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or chloroform) to the acidified sample.[1][4]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean vial using a pipette.
-
Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the collected organic phase to remove any residual water.[1]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for the subsequent derivatization step.
Two common derivatization approaches for compounds like p-methylmandelic acid are silylation and esterification/acylation.
Method A: Silylation (TMS Derivative)
This method converts both the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) ethers/esters.
-
Place the 100 µL reconstituted sample from Protocol 1 into a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3]
-
Seal the vial tightly.
-
Heat the vial at 70°C for 30 minutes to ensure the reaction goes to completion.[3]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Method B: Methyl Esterification and Trifluoroacetylation
This two-step method first creates a methyl ester from the carboxylic acid, followed by acylation of the hydroxyl group.[1]
-
Esterification:
-
To the dried residue from Protocol 1, add 1 mL of methanol and one drop of concentrated sulfuric acid (H₂SO₄) as a catalyst.[1]
-
Seal the vial and heat at 80°C for 2 hours.[1]
-
Cool the reaction mixture and quench with 0.5 mL of distilled water.[1]
-
Extract the methyl ester with 2 mL of ethyl acetate. The organic phase contains the p-methylmandelic acid methyl ester. Dry this extract under a nitrogen stream.[1]
-
-
Acylation:
-
To the dried methyl ester, add 1 mL of ethyl acetate, 90 µL of trifluoroacetic anhydride, and 90 µL of triethylamine.[1]
-
Seal the vial and heat for 2 hours at 80°C.[1]
-
Cool the vial to room temperature. The sample, now containing the trifluoroacetylated methyl ester of p-methylmandelic acid, is ready for GC analysis.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical process.
Caption: Overall workflow for the GC analysis of p-methylmandelic acid.
Caption: Chemical derivatization pathways for p-methylmandelic acid.
GC Methodologies and Data
The following tables summarize the instrumental conditions for both achiral and chiral analysis of derivatized p-methylmandelic acid.
This method is suitable for the quantification of total p-methylmandelic acid.
Table 1: GC-MS Parameters for Achiral Analysis
| Parameter | Value |
| GC System | Shimadzu 17A/QP5000 or equivalent[1] |
| Column | Standard non-polar column (e.g., 10% SP-1000, DB-5ms, or HP-1), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, Splitless mode |
| Oven Program | Initial: 90°C, hold for 1 minRamp: 15°C/min to 280°CFinal: Hold at 280°C for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50 - 550 m/z |
This method is designed for the enantiomeric separation of p-methylmandelic acid derivatives.
Table 2: GC-FID Parameters for Chiral (Enantiomeric) Separation
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Column | Astec® CHIRALDEX™ G-TA Capillary GC Column, 30 m x 0.25 mm ID, 0.12 µm film thickness |
| Carrier Gas | Helium, constant pressure of 30 psi |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, Split ratio 50:1 |
| Oven Program | Isothermal at 140°C (Note: Temperature may require optimization for p-methylmandelic acid) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 250°C |
| Makeup Gas | Nitrogen, 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Expected Quantitative Data
The following table provides an example of expected analytical performance characteristics. Note that these values are illustrative and should be determined experimentally during method validation.
Table 3: Illustrative Method Performance Data
| Parameter | Value (Illustrative) | Reference |
| Retention Time (Achiral) | 12.5 min | - |
| Retention Time (Chiral) | Enantiomer 1: 15.2 minEnantiomer 2: 15.9 min | |
| Limit of Quantitation (LOQ) | 0.03 g/L in urine | [4] |
| Recovery (from urine) | > 80% | [4][5] |
| Intra-assay Precision (CV) | < 10% | [4] |
| Inter-assay Precision (CV) | < 10% | [4] |
Conclusion
The protocols described provide a comprehensive framework for the successful analysis of p-methylmandelic acid by gas chromatography. The key to this analysis is a robust derivatization step to enhance the volatility and chromatographic behavior of the analyte. By selecting the appropriate derivatization reagent and GC column (achiral or chiral), researchers can accurately quantify total p-methylmandelic acid or determine its enantiomeric composition in various sample matrices. These methods are essential for applications in metabolic studies, pharmaceutical research, and environmental and occupational exposure monitoring.
References
- 1. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC [mdpi.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. An improved method for the simultaneous determination of mandelic and phenylglyoxylic acids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydroxy-2-(4-methylphenyl)acetic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-Hydroxy-2-(4-methylphenyl)acetic acid, also known as p-methylmandelic acid, in pharmaceutical synthesis. This chiral α-hydroxy acid serves as a valuable building block for the synthesis of complex molecular architectures and as a resolving agent for the separation of enantiomers. The protocols provided are representative methods for the synthesis, resolution, and derivatization of this compound, intended to serve as a guide for laboratory research.
Introduction
This compound is a derivative of mandelic acid, featuring a methyl group on the phenyl ring. Its structure, containing both a hydroxyl and a carboxylic acid functional group attached to a stereocenter, makes it a versatile precursor in medicinal chemistry. The presence of a chiral center is of particular importance, as the biological activity of pharmaceuticals often resides in a single enantiomer.[1][2] Therefore, access to enantiomerically pure forms of this acid is crucial for the synthesis of stereochemically defined drug candidates. Phenylacetic acid derivatives, in general, are known to be key components in a variety of pharmaceuticals, including anti-inflammatory agents.
Potential Pharmaceutical Applications
While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are relevant to several classes of therapeutic agents.
1. Synthesis of Anti-Inflammatory Agents:
Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effect of many NSAIDs is derived from their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory signaling cascade. The general structure of this compound makes it a suitable scaffold for the development of novel anti-inflammatory compounds.
2. Chiral Building Block for Bioactive Molecules:
The enantiomers of this compound can serve as chiral synthons. In drug development, utilizing a single, active enantiomer can lead to improved therapeutic efficacy and reduced side effects.[1][2] This acid can be incorporated into more complex molecules where the stereochemistry at the benzylic position is critical for biological activity.
3. Chiral Resolving Agent:
Due to its acidic nature and the presence of a chiral center, this compound can be used as a resolving agent to separate racemic mixtures of chiral amines and alcohols through the formation of diastereomeric salts.
Experimental Protocols
The following are representative protocols. Researchers should adapt these methods based on their specific laboratory conditions and analytical findings.
Protocol 1: Synthesis of Racemic this compound
This protocol describes a representative synthesis of the racemic acid from p-tolualdehyde.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mol) | Molar Ratio |
| p-Tolualdehyde | 120.15 | 12.0 g | 0.10 | 1.0 |
| Sodium Cyanide | 49.01 | 5.4 g | 0.11 | 1.1 |
| Sodium Bisulfite | 104.06 | 11.4 g | 0.11 | 1.1 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Product (Racemic Acid) | 166.17 | ~13.3 g | ~0.08 | - |
| Expected Yield: | - | - | - | ~80% |
Methodology:
-
Formation of Mandelonitrile Intermediate:
-
In a well-ventilated fume hood, dissolve sodium bisulfite (11.4 g) in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add p-tolualdehyde (12.0 g) and stir vigorously for 30 minutes.
-
In a separate beaker, dissolve sodium cyanide (5.4 g) in 20 mL of deionized water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.
-
Slowly add the sodium cyanide solution to the reaction mixture over 15 minutes.
-
Continue stirring at room temperature for 2 hours. The mixture will become oily as the mandelonitrile derivative forms.
-
-
Hydrolysis to the Carboxylic Acid:
-
Carefully transfer the reaction mixture to a larger flask (500 mL) and add 100 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The oil will gradually dissolve.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to precipitate the product.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water (2 x 30 mL).
-
Recrystallize the crude product from a mixture of water and ethanol to obtain pure racemic this compound as a white crystalline solid.
-
Dry the product under vacuum.
-
Experimental Workflow
References
Application Notes and Protocols: (R)-p-Methylmandelic Acid in the Synthesis of Asymmetric Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (R)-p-methylmandelic acid as a chiral precursor in the synthesis of asymmetric catalysts. The focus is on the preparation of a chiral oxazoline ligand and its subsequent application in enantioselective synthesis, a critical process in modern drug development and fine chemical production.
Introduction
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the therapeutic activity of a drug is often associated with a single enantiomer. The design and synthesis of effective chiral ligands are central to the development of new asymmetric catalytic systems. (R)-p-methylmandelic acid, a readily available chiral building block, serves as an excellent starting material for the synthesis of such ligands. Its inherent chirality can be transferred to a catalyst, influencing the stereochemical outcome of a chemical reaction.
This document outlines the synthesis of a novel chiral ligand, (R)-4-isopropyl-2-(1-(4-methylphenyl)-1-hydroxy)methyl)oxazoline, derived from (R)-p-methylmandelic acid. The subsequent application of this ligand in the asymmetric addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction, is also detailed.
Synthetic Pathway and Experimental Workflow
The overall workflow involves a two-step synthesis of the chiral ligand from (R)-p-methylmandelic acid, followed by its in-situ complexation with a metal precursor to form the active catalyst for an asymmetric addition reaction.
Caption: Synthetic workflow for the chiral oxazoline ligand and its use in asymmetric catalysis.
Experimental Protocols
Protocol 1: Synthesis of (R)-N-((S)-1-hydroxy-3-methylbutan-2-yl)-2-hydroxy-2-(p-tolyl)acetamide (Intermediate Amide)
Materials:
-
(R)-p-methylmandelic acid
-
Thionyl chloride (SOCl₂)
-
(S)-Valinol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of (R)-p-methylmandelic acid (1.0 eq) in anhydrous DCM (0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM (0.5 M).
-
In a separate flask, dissolve (S)-valinol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5 M) and cool to 0 °C.
-
Add the acid chloride solution dropwise to the (S)-valinol solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the intermediate amide.
Protocol 2: Synthesis of (R)-4-isopropyl-2-((R)-hydroxy(p-tolyl)methyl)-4,5-dihydrooxazole (Chiral Oxazoline Ligand)
Materials:
-
Intermediate Amide from Protocol 1
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH), 1 M aqueous solution
Procedure:
-
Dissolve the intermediate amide (1.0 eq) in anhydrous toluene (0.2 M).
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Cool the reaction to room temperature and carefully quench with 1 M aqueous NaOH solution until the pH is basic.
-
Separate the organic layer and extract the aqueous layer with toluene (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield the chiral oxazoline ligand.
Protocol 3: Asymmetric Addition of Diethylzinc to Aldehydes
Materials:
-
Chiral Oxazoline Ligand from Protocol 2
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a solution of the chiral oxazoline ligand (0.1 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add diethylzinc solution (2.2 eq) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 eq) dropwise.
-
Stir the reaction at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
The following tables summarize expected quantitative data for the asymmetric addition of diethylzinc to various aldehydes using the synthesized chiral ligand. These values are based on literature precedents for similar mandelic acid-derived oxazoline ligands.
Table 1: Synthesis of Chiral Oxazoline Ligand
| Starting Material | Product | Yield (%) |
| (R)-p-methylmandelic acid | Intermediate Amide | 85-95 |
| Intermediate Amide | Chiral Oxazoline Ligand | 70-85 |
Table 2: Asymmetric Addition of Diethylzinc to Aldehydes
| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 1-Phenyl-1-propanol | >90 | >95 |
| p-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >90 | >95 |
| p-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | >90 | >92 |
| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | >85 | >90 |
| Hexanal | Octan-3-ol | >80 | >85 |
Logical Relationships in Catalysis
The catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde, mediated by the chiral ligand, involves the formation of a chiral zinc-alkoxide intermediate. This intermediate coordinates the aldehyde in a sterically defined manner, leading to a diastereoselective transition state that dictates the enantioselectivity of the product.
Application Notes: Kinetic Resolution of Alcohols Using p-Methylmandelic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure compounds is a critical aspect of modern pharmaceutical development, as the therapeutic efficacy and safety of a chiral drug are often associated with a single enantiomer. Kinetic resolution is a widely employed and powerful technique for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral resolving agent. This document provides detailed application notes and experimental protocols for the kinetic resolution of racemic secondary alcohols utilizing derivatives of p-methylmandelic acid as the chiral resolving agent.
The underlying principle of this method is the enantioselective esterification of the racemic alcohol with a chiral p-methylmandelic acid derivative. Due to steric and electronic factors, the transition states for the esterification of the two alcohol enantiomers are diastereomeric, leading to a significant difference in their reaction rates. Consequently, one enantiomer is preferentially acylated, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed diastereomeric ester. Subsequent separation and, if desired, hydrolysis of the ester enable the recovery of both enantiomerically enriched alcohols. p-Methylmandelic acid derivatives offer potential advantages in terms of crystallinity and solubility, which can facilitate the separation of the resulting diastereomers.
Principle of the Method
The kinetic resolution of a racemic alcohol using a chiral p-methylmandelic acid derivative, such as (S)-p-methylmandeloyl chloride, proceeds via an enantioselective acylation reaction. The (R)- and (S)-enantiomers of the alcohol react at different rates (kR and kS) with the chiral acylating agent. This difference in rates leads to an enrichment of the slower-reacting enantiomer in the unreacted starting material, while the faster-reacting enantiomer is converted into its corresponding ester. The efficiency of the resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants of the fast-reacting to the slow-reacting enantiomer (s = kfast/kslow). A higher selectivity factor indicates a more efficient resolution.
Data Presentation
The following table summarizes representative quantitative data for the kinetic resolution of various racemic secondary alcohols with a generic (S)-p-methylmandelic acid derivative. Please note that this data is illustrative and may vary depending on the specific derivative and reaction conditions employed.
| Entry | Racemic Alcohol | Unreacted Alcohol Enantiomer | Yield (%) | e.e. (%) | Esterified Alcohol Enantiomer | Yield (%) | e.e. (%) | Selectivity Factor (s) |
| 1 | 1-Phenylethanol | (R) | 45 | >99 | (S) | 50 | 90 | ~50 |
| 2 | 1-(4-Chlorophenyl)ethanol | (R) | 42 | 98 | (S) | 53 | 85 | ~40 |
| 3 | 1-(4-Methoxyphenyl)ethanol | (R) | 48 | >99 | (S) | 49 | 92 | ~60 |
| 4 | 1-Indanol | (R) | 46 | 97 | (S) | 51 | 88 | ~35 |
| 5 | 2-Octanol | (R) | 40 | 95 | (S) | 55 | 75 | ~20 |
Experimental Protocols
Protocol 1: Kinetic Resolution of a Racemic Secondary Alcohol
This protocol describes the general procedure for the kinetic resolution of a racemic secondary alcohol using an activated derivative of (S)-p-methylmandelic acid, such as the corresponding acid chloride.
Materials:
-
Racemic secondary alcohol
-
(S)-p-Methylmandelic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Chiral HPLC or GC system
Procedure:
-
Preparation of (S)-p-Methylmandeloyl Chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-p-methylmandelic acid (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equiv.) or thionyl chloride (1.2 equiv.) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude (S)-p-methylmandeloyl chloride, which can be used directly in the next step.
-
-
Kinetic Resolution Reaction:
-
In a separate round-bottom flask, dissolve the racemic secondary alcohol (1.0 equiv.) and pyridine (1.5 equiv.) or triethylamine (1.5 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the freshly prepared (S)-p-methylmandeloyl chloride (0.5 equiv.) in anhydrous DCM to the alcohol solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots by chiral HPLC or GC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
-
Workup:
-
Once the desired conversion is reached, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove any unreacted acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Separate the unreacted alcohol from the diastereomeric ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered unreacted alcohol using chiral HPLC or chiral GC.
-
The diastereomeric excess of the ester can be determined by 1H NMR spectroscopy or by HPLC.
-
Protocol 2: Chiral HPLC Analysis of the Resolved Alcohol
This protocol outlines the general procedure for determining the enantiomeric excess of the resolved alcohol.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H). The choice of column depends on the specific alcohol.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: A wavelength where the analyte has significant absorbance (e.g., 210 nm or 254 nm for aromatic alcohols).
-
Injection Volume: 5 - 20 µL.
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the resolved alcohol (e.g., 1-2 mg) and dissolve it in a suitable solvent (e.g., 1 mL of the HPLC mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100 where Areamajor and Areaminor are the integrated peak areas of the major and minor enantiomers, respectively.
-
Mandatory Visualizations
Application Notes and Protocols: p-Methylmandelic Acid in Chiral Stationary Phase Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical development and quality control. Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC) are paramount in this field, enabling the resolution of racemic mixtures into their individual enantiomers. p-Methylmandelic acid, a chiral carboxylic acid, serves as a valuable chiral selector for the preparation of CSPs due to its defined stereochemistry and functional groups that can engage in multiple types of interactions for chiral recognition.
This document provides detailed application notes and protocols for the preparation of a chiral stationary phase using (R)-p-methylmandelic acid and its application in the enantioseparation of profen non-steroidal anti-inflammatory drugs (NSAIDs).
Principle of Separation
The chiral recognition mechanism of a p-methylmandelic acid-based CSP relies on the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. The separation is achieved through a combination of interactions, including:
-
Hydrogen bonding: The carboxylic acid and hydroxyl groups of p-methylmandelic acid can act as hydrogen bond donors and acceptors.
-
π-π interactions: The aromatic ring of p-methylmandelic acid can interact with aromatic moieties in the analyte molecules.
-
Steric hindrance: The spatial arrangement of the substituents around the chiral center of both the selector and the analyte plays a crucial role in the differential fit and, consequently, the separation.
The differing stability of these diastereomeric complexes leads to different retention times on the chromatographic column, allowing for the separation of the enantiomers.
Experimental Protocols
I. Preparation of (R)-p-Methylmandelic Acid-Based Chiral Stationary Phase
This protocol details the covalent immobilization of (R)-p-methylmandelic acid onto a silica support, a common method for preparing robust and versatile CSPs.[1][2]
Materials:
-
(R)-p-methylmandelic acid
-
3-Aminopropyl-functionalized silica gel (5 µm particle size)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Methanol
-
Acetone
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and vacuum flask
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
HPLC column packing equipment
Protocol:
-
Activation of (R)-p-methylmandelic acid:
-
In a round-bottom flask, dissolve (R)-p-methylmandelic acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the flask with constant stirring.
-
Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature overnight.
-
The formation of the NHS-ester of p-methylmandelic acid will result in the precipitation of dicyclohexylurea (DCU).
-
-
Immobilization onto Silica Gel:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Add 3-aminopropyl-functionalized silica gel to the filtrate containing the activated p-methylmandelic acid.
-
Add anhydrous toluene to the suspension.
-
Heat the mixture to reflux and maintain for 24 hours with continuous stirring. This step facilitates the covalent bonding of the chiral selector to the aminopropyl groups on the silica surface.[1]
-
-
Washing and Purification of the CSP:
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the modified silica gel by vacuum filtration.
-
Wash the CSP sequentially with DCM, acetone, and methanol to remove unreacted reagents and by-products.
-
Perform a Soxhlet extraction of the CSP with methanol for 24 hours to ensure complete removal of any non-covalently bound material.
-
-
Drying and Packing:
-
Dry the purified CSP under vacuum at 60°C until a constant weight is achieved.
-
The resulting (R)-p-methylmandelic acid functionalized silica is now ready for packing into an HPLC column using a slurry packing technique.
-
II. Application: Enantioseparation of Profens
This protocol describes the use of the prepared (R)-p-methylmandelic acid CSP for the separation of the enantiomers of common profen NSAIDs, such as Ibuprofen, Ketoprofen, and Flurbiprofen.
Materials and Equipment:
-
HPLC system with UV detector
-
(R)-p-methylmandelic acid CSP column (e.g., 250 x 4.6 mm)
-
Racemic standards of Ibuprofen, Ketoprofen, and Flurbiprofen
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) in various ratios (e.g., 90:10:0.1, v/v/v). The optimal ratio may need to be determined for each analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol:
-
Sample Preparation: Prepare standard solutions of the racemic profens in the mobile phase at a concentration of 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system and the (R)-p-methylmandelic acid CSP column with the mobile phase until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample solution and record the chromatogram.
-
Data Analysis: Determine the retention times (t_R) for each enantiomer. Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for each pair of enantiomers.
Data Presentation
The following tables summarize typical chromatographic data for the enantioseparation of profens on a mandelic acid-based CSP. Please note that this data is representative and may vary based on the specific characteristics of the prepared CSP and the exact chromatographic conditions.
Table 1: Chromatographic Parameters for the Enantioseparation of Profens
| Analyte | Mobile Phase (Hexane:IPA:TFA) | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| Ibuprofen | 95:5:0.1 | 2.15 | 2.48 | 1.15 | 1.85 |
| Ketoprofen | 90:10:0.1 | 3.21 | 3.75 | 1.17 | 2.10 |
| Flurbiprofen | 92:8:0.1 | 2.89 | 3.30 | 1.14 | 1.78 |
k'₁ = retention factor of the first eluting enantiomer; k'₂ = retention factor of the second eluting enantiomer; α = k'₂ / k'₁; Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂)
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the preparation of the p-methylmandelic acid chiral stationary phase.
Caption: Workflow for the synthesis of a p-methylmandelic acid chiral stationary phase.
Chiral Recognition Mechanism
The diagram below illustrates the proposed three-point interaction model for chiral recognition between the (R)-p-methylmandelic acid CSP and an enantiomer of a profen analyte.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-2-(4-methylphenyl)acetic Acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydroxy-2-(4-methylphenyl)acetic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Grignard reaction pathway.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Grignard Reagent Formation: Presence of moisture or oxygen, inactive magnesium surface. | Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. |
| Quenching of Grignard Reagent: Reaction with acidic protons from water, alcohols, or the carboxylic acid group of glyoxylic acid. | Use anhydrous reagents and solvents. Consider using a protected form of glyoxylic acid (e.g., an ester) and deprotecting it after the Grignard reaction. | |
| Side Reactions: Wurtz coupling of the Grignard reagent with the starting aryl halide. | Add the p-bromotoluene solution slowly to the magnesium turnings to maintain a low concentration of the aryl halide. | |
| Formation of Impurities | Biphenyl Derivative (4,4'-dimethylbiphenyl): Wurtz coupling side reaction. | Slow, dropwise addition of the p-bromotoluene solution during Grignard reagent formation. |
| Toluene: Protonation of the p-tolylmagnesium bromide by trace amounts of water. | Rigorously dry all glassware, solvents, and reagents. Maintain a positive pressure of inert gas. | |
| Unreacted Starting Materials: Incomplete reaction. | Ensure the Grignard reagent has fully formed before adding the glyoxylic acid. Allow for sufficient reaction time and consider optimizing the reaction temperature. | |
| Difficulty in Product Isolation/Purification | Emulsion during Workup: Formation of magnesium salts that can complicate extraction. | Add the reaction mixture to a cold, dilute acid solution (e.g., HCl or H₂SO₄) with vigorous stirring to dissolve the magnesium salts. |
| Oily Product instead of Crystalline Solid: Presence of impurities. | Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane or water).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this Grignard synthesis?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the entire procedure. Grignard reagents are highly reactive towards protic compounds, and even trace amounts of moisture can significantly reduce the yield by quenching the reagent.
Q2: How can I confirm the formation of the p-tolylmagnesium bromide Grignard reagent?
A2: Successful formation of the Grignard reagent is typically indicated by the disappearance of the magnesium turnings and the formation of a cloudy, greyish-brown solution. A gentle exotherm (release of heat) is also a positive sign of reaction initiation.
Q3: My reaction starts, but the yield of this compound is consistently low. What are the likely side reactions?
A3: The primary side reaction is the Wurtz coupling, where the p-tolylmagnesium bromide reacts with unreacted p-bromotoluene to form 4,4'-dimethylbiphenyl. Another common issue is the protonation of the Grignard reagent by any trace water, which results in the formation of toluene.
Q4: Can I use a different starting material instead of p-bromotoluene?
A4: Yes, p-chlorotoluene or p-iodotoluene can also be used. However, p-bromotoluene often provides a good balance of reactivity and cost-effectiveness for Grignard reagent formation.
Q5: What is the purpose of the acidic workup?
A5: The acidic workup serves two main purposes: it protonates the magnesium alkoxide intermediate to form the desired hydroxyl group in the final product, and it dissolves the magnesium salts formed during the reaction, facilitating the isolation of the organic product.
Q6: Are there alternative synthetic routes to this compound?
A6: Yes, alternative routes include the hydrolysis of 4-methylmandelonitrile (which can be synthesized from p-tolualdehyde) and the Friedel-Crafts reaction of toluene with a glyoxylic acid derivative.[2] These routes may be considered if the Grignard synthesis proves problematic.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Purity (%) |
| 0 | 4 | 65 | 92 |
| Room Temperature (~25) | 2 | 78 | 95 |
| 40 | 1.5 | 75 (with increased byproducts) | 88 |
Note: Data is based on typical trends observed in analogous Grignard reactions and may vary based on specific experimental conditions.
Table 2: Effect of Solvent on Grignard Reaction Yield
| Solvent | Grignard Formation Time (hours) | Yield of this compound (%) | Notes |
| Diethyl Ether | 1-2 | 75 | Standard solvent, good yields but highly flammable. |
| Tetrahydrofuran (THF) | 0.5-1 | 80 | Can improve Grignard reagent stability and reaction rate. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 0.5-1 | 82 | A greener alternative to THF, may suppress Wurtz coupling.[3] |
Note: Yields are representative and can be influenced by other reaction parameters.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Glyoxylic acid monohydrate
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the magnesium.
-
In the dropping funnel, place a solution of p-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the p-bromotoluene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Glyoxylic Acid:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of glyoxylic acid monohydrate (1.0 equivalent) in anhydrous THF.
-
Slowly add the glyoxylic acid solution to the Grignard reagent via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Optimization of Crystallization Conditions for p-Methylmandelic Acid Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of crystallization conditions for p-methylmandelic acid diastereomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the diastereomeric resolution of p-methylmandelic acid?
A1: The resolution of racemic p-methylmandelic acid involves reacting it with a single enantiomer of a chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. The less soluble diastereomeric salt will crystallize preferentially from a suitable solvent, allowing for its isolation. Subsequently, the resolved p-methylmandelic acid enantiomer can be liberated from the purified diastereomeric salt.
Q2: Which chiral resolving agents are commonly used for the resolution of p-methylmandelic acid and related compounds?
A2: Common chiral resolving agents for mandelic acid and its derivatives are chiral amines. (R)-1-phenylethylamine is a frequently used and effective resolving agent.[1][2] Other chiral amines, such as ephedrine, have also been successfully employed for the resolution of mandelic acid.[3] The selection of the resolving agent is crucial and may require screening to find the one that forms diastereomeric salts with a significant difference in solubility.
Q3: What are the key parameters to control during the crystallization of p-methylmandelic acid diastereomeric salts?
A3: The key parameters to optimize for successful crystallization include:
-
Solvent System: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts.
-
Temperature: Temperature affects the solubility and the rate of crystal growth. A controlled cooling profile is often necessary.
-
Concentration: The concentration of the diastereomeric salts in the solution must be sufficient to achieve supersaturation for crystallization to occur.
-
Molar Ratio of Resolving Agent: The stoichiometry between the racemic acid and the resolving agent can impact the efficiency of the resolution.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.
Troubleshooting Guides
Issue 1: No Crystals Form, or the Product "Oils Out"
Q: I have mixed the racemic p-methylmandelic acid and the chiral resolving agent in the solvent, but no crystals have formed, or an oily layer has separated. What should I do?
A: This issue typically arises from problems with supersaturation or the solubility of the diastereomeric salts. Here are some troubleshooting steps:
-
Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.
-
Induce Crystallization:
-
Seeding: Add a small crystal of the desired diastereomeric salt (if available) to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
Solvent Screening: The diastereomeric salts may be too soluble in the chosen solvent. Experiment with different solvents or solvent mixtures. A good solvent system is one where the desired diastereomer has low solubility and the other has high solubility.
-
Anti-Solvent Addition: Gradually add a solvent in which the diastereomeric salts are poorly soluble (an anti-solvent) to the solution to induce precipitation.
-
Lower the Temperature: If cooling has not been initiated, slowly cool the solution. If already cooled, try cooling to a lower temperature.
Issue 2: Low Yield of the Desired Diastereomeric Salt
Q: The crystallization has occurred, but the yield of the desired diastereomeric salt is very low. How can I improve it?
A: A low yield indicates that a significant portion of the desired diastereomer remains in the mother liquor. Consider the following:
-
Optimize Solvent and Temperature: The desired salt might still be too soluble in the chosen solvent at the final crystallization temperature.
-
Try a different solvent where the desired salt is less soluble.
-
Lower the final crystallization temperature to decrease the solubility of the desired salt.
-
-
Increase Concentration: A higher initial concentration may lead to a higher yield, but be cautious as it could also lead to the co-precipitation of the more soluble diastereomer.
-
Recycle the Mother Liquor: The mother liquor is enriched in the more soluble diastereomer. It may be possible to recover the resolving agent and racemize the undesired p-methylmandelic acid enantiomer for reuse.
Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Q: I have isolated the crystals, but the diastereomeric excess is low. How can I improve the purity?
A: Low diastereomeric excess is a common issue and indicates co-precipitation of the more soluble diastereomer. The following strategies can be employed:
-
Recrystallization: This is the most common method to improve the purity of the diastereomeric salt.[3] Dissolve the isolated crystals in a minimal amount of a suitable hot solvent and allow them to slowly recrystallize. This process can be repeated until the desired diastereomeric purity is achieved.
-
Optimize Crystallization Conditions:
-
Slower Cooling: A slower cooling rate can allow for more selective crystallization of the less soluble diastereomer.
-
Adjust Final Temperature: A slightly higher final crystallization temperature may prevent the precipitation of the more soluble diastereomer, although this might reduce the yield.
-
-
Solvent Selection: The solvent choice significantly impacts the solubility difference between the diastereomers. A solvent that maximizes this difference will improve the diastereomeric excess of the initial crystallization.
-
"Dutch Resolution": This advanced technique involves using a mixture of structurally similar resolving agents, which can sometimes lead to a higher diastereomeric excess in the crystallized salt.[1]
Data Presentation
Table 1: Effect of Solvent on the Resolution of Mandelic Acid Derivatives (General Data)
| Resolving Agent | Racemic Acid | Solvent | Outcome |
| (R)-1-phenylethylamine | (±)-p-chloromandelic acid | Ethanol | Successful resolution |
| (1R,2S)-(-)-ephedrine | (±)-mandelic acid | 95% Ethanol | Successful resolution, high optical purity after recrystallization[3] |
| (R)-1-phenylethylamine | (±)-mandelic acid | Isopropanol | Effective separation |
Note: This table provides a summary of solvent systems used for mandelic acid and its derivatives. Optimal conditions for p-methylmandelic acid may vary and require experimental optimization.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In an appropriate flask, dissolve the racemic p-methylmandelic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture). Heat the solution gently if necessary to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve one equivalent of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.
-
Salt Formation: Slowly add the resolving agent solution to the p-methylmandelic acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to maximize crystal formation. The formation of a precipitate indicates the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Recrystallization for Purity Enhancement
-
Dissolution: Transfer the isolated diastereomeric salt crystals to a clean flask. Add a minimal amount of the hot crystallization solvent to completely dissolve the crystals.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Liberation of the Enantiomerically Enriched p-Methylmandelic Acid
-
Suspension: Suspend the purified diastereomeric salt in water.
-
Acidification: Add a strong acid (e.g., 2M HCl) dropwise to the suspension with stirring until the solution is acidic (pH < 2). This will protonate the carboxylate and liberate the free p-methylmandelic acid.
-
Extraction: Extract the liberated p-methylmandelic acid into an organic solvent such as ethyl acetate or diethyl ether.
-
Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the enantiomerically enriched p-methylmandelic acid.
Mandatory Visualization
Caption: Experimental workflow for diastereomeric salt resolution.
Caption: Troubleshooting logic for common resolution issues.
References
Technical Support Center: Stereochemical Integrity of 2-Hydroxy-2-(4-methylphenyl)acetic acid
Welcome to the technical support center for the handling and workup of 2-Hydroxy-2-(4-methylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and maintaining the stereochemical purity of this chiral alpha-hydroxy acid during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemic mixture). For a chiral molecule like this compound, the two enantiomers can have different biological activities. In a pharmaceutical context, one enantiomer may be therapeutically active while the other could be inactive or even cause undesirable side effects. Therefore, maintaining the enantiomeric purity is critical for the compound's efficacy and safety.
Q2: What are the primary causes of racemization for this compound during workup?
A2: The primary cause of racemization in alpha-hydroxy acids is the formation of a planar, achiral enol or enolate intermediate at the chiral alpha-carbon. This is primarily catalyzed by:
-
Harsh pH conditions: Both strong acids and strong bases can facilitate the removal of the acidic proton at the alpha-position, leading to the formation of the achiral intermediate and subsequent loss of stereochemical integrity.
-
Elevated temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for enolization, accelerating the rate of racemization.
-
Prolonged exposure: Extended periods in solution, even under mildly unfavorable conditions, can lead to a gradual loss of enantiomeric purity.
Q3: What general precautions can I take to minimize racemization?
A3: To minimize racemization, it is crucial to employ mild workup conditions. This includes using weak acids and bases for pH adjustments, maintaining low temperatures throughout the process, and minimizing the overall workup time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant loss of enantiomeric excess (e.e.) after aqueous workup. | Use of strong base (e.g., NaOH, KOH) for extraction or washing. | Use a mild base such as saturated sodium bicarbonate (NaHCO₃) solution for any necessary basic washes. Perform the wash quickly and at a low temperature (0-5 °C). |
| Use of strong acid (e.g., concentrated HCl) for acidification. | Acidify the aqueous layer slowly with a dilute acid (e.g., 1 M HCl) to a final pH of 2-3. Maintain a low temperature (0-5 °C) during acidification. | |
| Elevated temperature during solvent removal. | Concentrate the organic extracts under reduced pressure using a rotary evaporator with a water bath temperature maintained at or below 30 °C. | |
| Prolonged workup time. | Plan your experiment to proceed from quenching to isolation without unnecessary delays. Have all necessary solutions and equipment prepared in advance. | |
| Product oiling out or difficulty with crystallization after workup. | Residual impurities or incorrect pH. | Ensure the final pH of the aqueous layer before extraction is in the optimal range (2-3) to fully protonate the carboxylic acid. Consider an additional wash of the organic layer with brine to remove residual water and water-soluble impurities. |
Data Presentation
The following tables provide illustrative data on the impact of various workup parameters on the enantiomeric excess (e.e.) of this compound. This data is based on the general principles of alpha-hydroxy acid chemistry and is intended to guide experimental design.
Table 1: Effect of Base and Temperature during Aqueous Extraction
| Base Used (for wash) | Temperature (°C) | Contact Time (min) | Illustrative Final e.e. (%) |
| 1 M NaOH | 25 | 30 | 85 |
| 1 M NaOH | 0-5 | 10 | 95 |
| Sat. NaHCO₃ | 25 | 30 | 98 |
| Sat. NaHCO₃ | 0-5 | 10 | >99 |
Initial e.e. assumed to be >99%
Table 2: Effect of Acid and Temperature during Acidification
| Acid Used (for acidification) | Temperature (°C) | Addition Time | Illustrative Final e.e. (%) |
| Conc. HCl | 25 | Rapid | 90 |
| 1 M HCl | 25 | Slow (10 min) | 97 |
| 1 M HCl | 0-5 | Slow (10 min) | >99 |
Initial e.e. assumed to be >99%
Experimental Protocols
Protocol 1: Optimized Aqueous Workup to Minimize Racemization
This protocol is designed for the workup of a reaction mixture containing this compound in an organic solvent.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add pre-chilled deionized water to quench the reaction.
-
Extraction with Mild Base: If a basic wash is required to remove acidic byproducts, add the quenched reaction mixture to a separatory funnel containing a pre-chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Gently invert the separatory funnel a few times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and drain the aqueous layer. Perform this extraction quickly.
-
Acidification: To the aqueous layer (if it contains the product as a salt) or to the reaction mixture if no basic extraction was performed, slowly add pre-chilled 1 M HCl dropwise with stirring while maintaining the temperature at 0-5 °C. Monitor the pH with a pH meter or pH paper until it reaches 2-3.
-
Extraction of the Product: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Use pre-chilled solvent for the extractions.
-
Washing and Drying: Combine the organic extracts and wash once with pre-chilled brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C.
-
Final Product Isolation: The crude product can be further purified by crystallization or chromatography as required.
Mandatory Visualizations
Caption: Base-catalyzed racemization mechanism via a planar enolate intermediate.
Technical Support Center: Purification of p-Methylmandelic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude p-methylmandelic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude p-methylmandelic acid?
A1: The composition of impurities largely depends on the synthetic route. Common impurities can include unreacted starting materials (e.g., p-methylacetophenone), by-products from intermediate steps, and dimers of mandelic acid.[1][2][3][4] If the synthesis involves hydrolysis of a nitrile precursor, residual inorganic salts may also be present.[5][6]
Q2: My product has a persistent color. How can I decolorize it?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to a hot solution of your crude product before the crystallization step. Heat the solution with the charcoal for a short period, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. This is particularly effective if the impurities are present in large quantities.[7]
Q3: How do I choose the best solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the p-methylmandelic acid well at high temperatures but poorly at low temperatures. It should also either dissolve impurities very well at all temperatures or not at all. Water is a common solvent for mandelic acids.[2] Mixed solvent systems (e.g., methanol/water, ethyl acetate/water) can also be effective.[8] It is recommended to test several solvents on a small scale before committing to a large-scale recrystallization.
Q4: What is the most effective method for separating the (R) and (S) enantiomers?
A4: Chiral resolution via the formation of diastereomeric salts is a common and effective method. This involves reacting the racemic p-methylmandelic acid with a chiral base (e.g., a chiral amine). The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized.[8] Other methods include enantiospecific co-crystallization with a chiral resolving agent[9] and chiral chromatography.[10][11]
Q5: Can I use extraction to purify my crude product?
A5: Yes, acid-base extraction is a viable strategy. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the acidic p-methylmandelic acid will move into the aqueous layer as its carboxylate salt, leaving neutral organic impurities behind. The aqueous layer can then be acidified to precipitate the purified acid.[1] Reactive extraction using tertiary amines in organic diluents has also been shown to be highly efficient for mandelic acid.[12][13]
Troubleshooting Purification Issues
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The solution is likely supersaturated to a point where the compound comes out of solution above its melting point, often due to rapid cooling or insufficient solvent. Impurities can also lower the melting point.
-
Solution:
-
Re-heat the solution until the oil redissolves.[7]
-
Add a small amount of additional "soluble" solvent to decrease the saturation level.[7]
-
Ensure the solution cools slowly. An insulated flask or a controlled cooling bath can help.[7]
-
If impurities are suspected, consider a charcoal treatment or a preliminary purification step like extraction.[7]
-
Problem: Very low or no crystal formation upon cooling.
-
Cause: Too much solvent was used, or the solution is not sufficiently supersaturated at low temperature.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.
-
Add a seed crystal of pure p-methylmandelic acid, if available.
-
If the above fails, gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.[7]
-
Problem: Poor recovery/low yield.
-
Cause: A significant amount of the product remains dissolved in the mother liquor. This can happen if too much solvent was used or if the final cooling temperature was not low enough.
-
Solution:
-
Before filtering, cool the crystallization mixture in an ice bath to minimize the solubility of your product.
-
Minimize the amount of cold solvent used to wash the crystals during filtration.
-
The mother liquor can be concentrated (by boiling off some solvent) and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[7]
-
Liquid-Liquid Extraction
Problem: An emulsion forms at the interface between the organic and aqueous layers.
-
Cause: Vigorous shaking or the presence of particulate matter can lead to the formation of a stable emulsion, making separation difficult.
-
Solution:
-
Allow the separatory funnel to stand for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous phase can help break the emulsion.
-
If the emulsion persists, filtration through a pad of Celite or glass wool may be necessary.
-
Problem: Poor separation efficiency.
-
Cause: The pH of the aqueous phase may not be optimal for protonating/deprotonating the acid, or an insufficient number of extractions were performed.
-
Solution:
-
For an acid-base extraction, ensure the pH of the basic solution is high enough (pH > pKa + 2) to fully deprotonate the p-methylmandelic acid. Conversely, ensure the pH is low enough (pH < pKa - 2) during the acidification step to fully protonate it.
-
Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three sequential extractions are typically sufficient.
-
Column Chromatography
Problem: Poor separation of compounds (overlapping fractions).
-
Cause: The chosen eluent system may have incorrect polarity, the column may have been packed improperly, or it may have been overloaded with the crude sample.
-
Solution:
-
Optimize Eluent: Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. Aim for a system that gives your desired compound an Rf value of ~0.3.
-
Proper Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks. A "wet-packing" method is generally more reliable.[14]
-
Sample Loading: Do not overload the column. The amount of crude product should typically be 1-5% of the mass of the silica gel. Dissolve the sample in a minimum amount of the eluent and load it carefully onto the top of the column in a narrow band.
-
Quantitative Data
Table 1: Reactive Extraction Efficiency of Mandelic Acid This table summarizes the efficiency of reactive extraction for mandelic acid using tri-n-octylamine as an extractant in various organic diluents. This data can serve as a starting point for designing an extraction-based purification for p-methylmandelic acid.
| Diluent (Solvent) | Extractant Conc. (mol·L⁻¹) | Distribution Coefficient (D) | Extraction Efficiency (E%) |
| Dimethyl phthalate (DMP) | 0.458 | 52.00 | 98.13% |
| Methyl isobutyl ketone (MIBK) | 0.458 | 20.00 | 95.20% |
| 2-octanone | 0.458 | 15.00 | 93.80% |
| 1-octanol | 0.458 | 12.00 | 92.30% |
| Toluene | 0.458 | 2.50 | 71.40% |
| Octyl acetate | 0.458 | 1.80 | 64.30% |
| n-pentane | 0.458 | 0.44 | 30.67% |
| (Data adapted from a study on mandelic acid, which is structurally similar to p-methylmandelic acid.[12]) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve ~50 mg of crude p-methylmandelic acid in a minimal amount of a hot candidate solvent (e.g., water).
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through fluted filter paper to remove it. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve one equivalent of racemic p-methylmandelic acid in a suitable hot solvent (e.g., ethyl acetate, ethanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same hot solvent.
-
Mixing: Slowly add the resolving agent solution to the racemic acid solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. One of the diastereomeric salts should selectively crystallize due to its lower solubility.
-
Isolation: Collect the salt crystals by suction filtration and wash with a small amount of cold solvent. The optical purity can be enhanced by further recrystallization.
-
Liberation of Free Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., HCl) until the pH is ~1-2. This will protonate the p-methylmandelic acid, causing it to precipitate.
-
Final Purification: Extract the free acid into an organic solvent (like diethyl ether or ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched p-methylmandelic acid.
Process Visualizations
Caption: General purification workflow for crude p-methylmandelic acid.
Caption: Troubleshooting guide for common recrystallization problems.
Caption: Workflow for chiral resolution using a diastereomeric salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. Impurities in Crude Oil and Refining Methods [abcmach.com]
- 5. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 9. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. redalyc.org [redalyc.org]
- 12. Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Improving the Separation of p-Methylmandelic Acid Diastereomers by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the high-performance liquid chromatography (HPLC) separation of p-methylmandelic acid diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating diastereomers of p-methylmandelic acid by HPLC?
A1: Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess distinct physicochemical characteristics. These differences in properties like polarity, size, and shape allow for their separation using conventional, achiral stationary phases in HPLC systems.[1] The goal of method development is to identify a combination of a stationary phase and a mobile phase that maximizes the differences in interaction between the diastereomers, resulting in different retention times and, consequently, their effective separation.[1]
Q2: Is a chiral stationary phase (CSP) necessary for the separation of p-methylmandelic acid diastereomers?
A2: Not always. Because diastereomers have different physical properties, a chiral column is often not required for their resolution.[1] Successful separations can frequently be achieved on standard achiral reversed-phase (e.g., C18, Phenyl) or normal-phase (e.g., silica) columns.[1] However, if achiral methods do not provide adequate separation, chiral columns can exhibit high selectivity for diastereomers and are a viable alternative.[1]
Q3: How can I convert enantiomers of p-methylmandelic acid into diastereomers for easier separation?
A3: Enantiomers of p-methylmandelic acid can be converted into diastereomers by reacting them with a chiral derivatizing agent. This process involves forming a covalent bond between the p-methylmandelic acid and a single enantiomer of another chiral molecule (a chiral auxiliary). This reaction creates a new pair of molecules that are diastereomers of each other and can then be separated on an achiral HPLC column.[1]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Diastereomer Peaks
If your diastereomers are co-eluting or showing poor resolution, the issue is likely related to the selectivity of your HPLC system. The following steps can help improve separation:
-
Modify the Mobile Phase Composition: This is often the most effective initial step.
-
For Reversed-Phase HPLC:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents exhibit different selectivities and can alter the elution order.
-
Adjust the Organic/Aqueous Ratio: Systematically vary the percentage of the organic solvent in small increments (e.g., 2-5%) to find the optimal composition for resolution.[1]
-
Alter the pH: If the diastereomers have ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.
-
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next variable to consider.
-
Try a column with a different stationary phase (e.g., from a C18 to a Phenyl or embedded polar group column) to exploit different separation mechanisms.
-
-
Optimize the Temperature: Temperature can influence selectivity.
-
Evaluate the separation at different temperatures (e.g., 25°C, 40°C, and 55°C) to determine the optimal condition.[1]
-
Problem 2: Peak Tailing
Peak tailing can compromise resolution and the accuracy of quantification. Here are some common causes and solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.
-
Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and effective end-capping minimize interactions with residual silanol groups.[1]
-
-
Mobile Phase pH Issues: For acidic compounds like p-methylmandelic acid, an inappropriate mobile phase pH can lead to peak tailing.
-
Adjust pH: Ensure the mobile phase pH is sufficiently low to suppress the ionization of the carboxylic acid group, which can reduce tailing.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Reduce Sample Concentration: Dilute your sample and reinject to see if peak shape improves.
-
Problem 3: Irreproducible Retention Times
Fluctuations in retention times can indicate a lack of system stability.
-
Ensure Proper Column Equilibration: Before starting an analysis, equilibrate the column with the mobile phase for a sufficient time (10-20 column volumes) until a stable baseline is achieved.[1]
-
Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to evaporation of volatile components.[1]
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[1]
-
Degas the Mobile Phase: Air bubbles in the system can cause pressure fluctuations and lead to variable retention times.[1]
Data Presentation
The following tables provide examples of how to structure quantitative data for comparing different HPLC conditions.
Table 1: Influence of Mobile Phase Composition on Diastereomer Resolution
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time (Diastereomer 1) (min) | Retention Time (Diastereomer 2) (min) | Resolution (Rs) |
| 40:60 | 8.2 | 9.1 | 1.8 |
| 50:50 | 6.5 | 7.0 | 1.2 |
| 60:40 | 4.8 | 5.1 | 0.9 |
Table 2: Effect of Temperature on Diastereomer Separation
| Column Temperature (°C) | Retention Time (Diastereomer 1) (min) | Retention Time (Diastereomer 2) (min) | Resolution (Rs) |
| 25 | 8.5 | 9.5 | 1.9 |
| 40 | 7.1 | 7.9 | 1.6 |
| 55 | 6.0 | 6.6 | 1.3 |
Experimental Protocols
Protocol 1: General Method Development for p-Methylmandelic Acid Diastereomers
This protocol outlines a systematic approach to developing an HPLC method for separating diastereomers of p-methylmandelic acid.
-
Initial Column and Mobile Phase Screening:
-
Select two to three different achiral columns (e.g., C18, Phenyl).[1]
-
Prepare two primary mobile phase systems for reversed-phase chromatography: Water/Acetonitrile and Water/Methanol, both with an acidic modifier (e.g., 0.1% formic acid).[1]
-
Run a broad gradient elution on each column with each mobile phase system to determine the approximate elution conditions and to see if any separation occurs.[1]
-
-
Optimization of Mobile Phase:
-
Based on the best results from the screening, select the most promising column and mobile phase combination.[1]
-
Convert the gradient method to an isocratic method based on the elution percentage from the screening run.[1]
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[1]
-
-
Optimization of Temperature and Flow Rate:
-
Method Validation:
-
Once optimal conditions are established, perform multiple injections to confirm the method's reproducibility in terms of retention time, peak area, and resolution.[1]
-
Visualizations
Caption: A general experimental workflow for HPLC analysis of p-methylmandelic acid diastereomers.
Caption: A troubleshooting decision tree for improving the resolution of p-methylmandelic acid diastereomers.
References
"effect of solvent on the efficiency of resolution with 2-Hydroxy-2-(4-methylphenyl)acetic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 2-Hydroxy-2-(4-methylphenyl)acetic acid, also known as 4-methylmandelic acid. The following information is designed to address common issues encountered during diastereomeric salt crystallization, with a focus on the critical role of the solvent.
Troubleshooting Guide
This guide addresses common problems encountered during the resolution of racemic this compound via diastereomeric salt crystallization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | Inappropriate Solvent Choice: The diastereomeric salt may be too soluble in the selected solvent.[1] | Solvent Screening: Test a range of solvents with varying polarities. If the salt is too soluble, try a less polar solvent or a solvent mixture. Conversely, if the salt is insoluble, a more polar solvent should be used.[1] |
| Insufficient Supersaturation: The concentration of the diastereomeric salt is below the point of crystallization.[1] | Increase Concentration: Carefully evaporate some of the solvent to increase the concentration. Alternatively, start with a more concentrated solution. Slowly cooling the solution or adding an anti-solvent (a solvent in which the salt is less soluble) can also induce crystallization.[1] | |
| Incomplete Salt Formation: The acid-base reaction between this compound and the resolving agent is not complete. | Ensure Stoichiometry and Reaction Time: Verify the molar equivalents of the resolving agent and allow for sufficient reaction time with stirring before attempting crystallization. | |
| Oily Precipitate Instead of Crystals | Solvent is Too Polar: The diastereomeric salt is "salting out" as a liquid phase instead of forming a crystalline solid. | Use a Less Polar Solvent: Switch to a less polar solvent or a solvent mixture to encourage crystallization. Slowing down the cooling rate or diluting the solution may also help.[1] |
| Presence of Impurities: Impurities can inhibit crystal nucleation and growth. | Purify Starting Materials: Ensure the racemic this compound and the chiral resolving agent are of high purity. | |
| Low Yield of Desired Diastereomer | Suboptimal Solvent System: The chosen solvent may not provide a large enough difference in solubility between the two diastereomeric salts.[2] | Systematic Solvent Screening: A thorough screening of different solvents and solvent mixtures is crucial to find a system that maximizes the precipitation of the desired salt while keeping the other in solution.[2] Consider alcoholic solvents or mixtures with ether-type solvents as a starting point. |
| Co-precipitation of Diastereomers: Both diastereomeric salts are precipitating out of the solution. | Adjust Crystallization Temperature: The crystallization temperature can significantly affect the relative solubilities of the diastereomers. Experiment with different cooling profiles. | |
| Low Enantiomeric Excess (e.e.) | Inadequate Purification of Diastereomeric Salt: The isolated crystals are not a single diastereomer. | Recrystallization: Recrystallize the diastereomeric salt from a suitable solvent to improve its purity. Multiple recrystallizations may be necessary.[3] |
| Incorrect Choice of Resolving Agent: The chosen resolving agent may not be effective for this specific compound. | Screen Resolving Agents: Test a variety of chiral resolving agents. Common choices for resolving acids include chiral amines like ephedrine, (R)- or (S)-1-phenylethylamine, and brucine.[3] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the efficiency of the resolution?
A1: The solvent plays a critical role in the success of a diastereomeric salt resolution. The ideal solvent will exhibit a significant difference in solubility for the two diastereomeric salts. This differential solubility is the basis for the separation. An optimal solvent will dissolve one diastereomer while allowing the other to crystallize. The polarity of the solvent is a key factor; a solvent that is too polar may dissolve both salts, while a non-polar solvent may cause both to precipitate.[2]
Q2: Can I use a mixture of solvents for the crystallization?
A2: Yes, using solvent mixtures is a common and effective strategy to fine-tune the properties of the crystallization medium. By mixing solvents of different polarities, you can achieve an optimal balance of solubility for the diastereomeric salts, which can lead to higher yields and enantiomeric excess.
Q3: I've tried several solvents and my diastereomeric salt still won't crystallize. What should I do?
A3: If crystallization is proving difficult, consider the following:
-
Increase Concentration: Your solution may not be sufficiently supersaturated. Try carefully removing some of the solvent.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the desired diastereomer if available.
-
Temperature Control: A slow and controlled cooling process is often more effective than rapid cooling.
-
Check Purity: Ensure your starting materials are pure, as impurities can inhibit crystallization.
Q4: Can the solvent affect which enantiomer crystallizes?
A4: Yes, a phenomenon known as "solvent-induced chirality switching" has been observed in the resolution of mandelic acid derivatives. In some cases, recrystallizing the diastereomeric salt mixture from different solvents can lead to the preferential crystallization of opposite enantiomers.[4] This highlights the profound impact the solvent can have on the crystallization process.
Data Presentation
The following table presents illustrative data on the effect of the solvent on the resolution of halogenated mandelic acids, which are structurally similar to this compound. This data demonstrates the significant impact the solvent can have on the yield and enantiomeric excess (e.e.) of the resolved product.
| Racemic Acid | Resolving Agent | Solvent | Yield of Crystalline Salt (%) | Enantiomeric Excess (e.e.) of Acid in Crystals (%) |
| 3-Chloromandelic Acid | Levetiracetam | Acetonitrile | 94 | 63 (R) |
| 2-Chloromandelic Acid | Levetiracetam | Acetonitrile | High | >70 (S) |
| 4-Chloromandelic Acid | Levetiracetam | Acetonitrile | Low | >70 (S) |
| 4-Bromomandelic Acid | Levetiracetam | Acetonitrile | Moderate | >70 (S) |
| 4-Fluoromandelic Acid | Levetiracetam | Acetonitrile | High | >70 (R) |
Note: This data is for halogenated mandelic acids and is intended to be illustrative of the solvent's effect on resolution efficiency.[5]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Diastereomeric Salt Resolution
This protocol outlines a general method for screening various solvents to find the optimal conditions for the resolution of this compound.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (1R,2S)-(-)-Ephedrine)
-
A selection of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane)
-
Small-scale reaction vials or test tubes
-
Heating and stirring apparatus
-
Filtration apparatus
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC)
Procedure:
-
Salt Formation: In a series of vials, dissolve a known amount of racemic this compound and a molar equivalent of the chiral resolving agent in a minimal amount of each solvent being tested at an elevated temperature to ensure complete dissolution.
-
Crystallization: Allow the solutions to cool slowly to room temperature. If no crystals form, try further cooling in an ice bath or a refrigerator. Observe each vial for the formation of a precipitate.
-
Isolation: If crystals form, isolate them by filtration and wash with a small amount of the cold solvent.
-
Liberation of the Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the resolving agent and liberate the enantiomerically enriched this compound. Extract the acid into an organic solvent.
-
Analysis: Determine the yield and enantiomeric excess of the recovered acid using an appropriate analytical method like chiral HPLC.
-
Evaluation: Compare the results from the different solvents to identify the one that provides the best combination of yield and enantiomeric excess.
Visualizations
Caption: Workflow for the chiral resolution of this compound.
Caption: Factors influencing the efficiency of diastereomeric salt resolution.
References
Technical Support Center: Optimizing Catalyst Loading for p-Methylmandelic Acid Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of p-methylmandelic acid. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to assist in optimizing catalyst loading for enhanced yield, purity, and enantioselectivity.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the synthesis of p-methylmandelic acid, with a focus on problems related to catalyst loading.
Guide 1: Low or Inconsistent Product Yield
Low or inconsistent yields are a frequent challenge in chemical synthesis. The following steps can help diagnose and resolve the underlying issues.
-
Problem: The reaction consistently produces a low yield of p-methylmandelic acid, or the yield varies significantly between batches.
-
Troubleshooting Workflow:
Troubleshooting workflow for low or inconsistent yield.
Guide 2: Poor Enantioselectivity
Achieving high enantiomeric excess (ee) is critical in the synthesis of chiral molecules like p-methylmandelic acid.
-
Problem: The reaction produces a racemic or nearly racemic mixture, or the enantioselectivity is lower than expected.
-
Potential Causes and Solutions:
-
Incorrect Catalyst Loading: Both excessively low and high catalyst loadings can negatively affect enantioselectivity.[1] Insufficient catalyst may result in a competing non-enantioselective background reaction.[1]
-
Catalyst Purity and Handling: Impurities in the catalyst can act as poisons.[1] Ensure the catalyst is of high purity and handled under an inert atmosphere to prevent degradation.[1]
-
Solvent Effects: The choice of solvent can significantly impact the catalyst's performance. It is advisable to screen a range of solvents with varying polarities.[1]
-
Temperature Fluctuations: Precise temperature control is crucial, as variations can impact the stereochemical course of the reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my reaction?
A1: The optimal catalyst loading balances reaction rate, yield, and cost. A systematic approach is recommended:
-
Perform a Loading Screen: Set up a series of small-scale parallel reactions with varying catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).[2]
-
Monitor Progress: Track the reaction's progress over time using analytical techniques like HPLC, GC, or NMR.[2]
-
Analyze Results: Plot conversion and enantiomeric excess against catalyst loading to identify the optimal range.[2]
Q2: Can the order of reagent addition affect the outcome?
A2: Yes, the order of addition can be critical. For many asymmetric syntheses, pre-forming the active catalyst by mixing the metal precursor and the chiral ligand before adding the substrate is crucial for achieving high enantioselectivity.[1]
Q3: My catalyst appears to be deactivating during the reaction. What can I do?
A3: Catalyst deactivation can be caused by impurities in the reagents or solvent, or by reaction conditions that are too harsh.[3] Consider the following:
-
Thoroughly purify all reagents and ensure solvents are anhydrous.[3]
-
If you suspect thermal decomposition, try running the reaction at a lower temperature.[3]
-
At high concentrations, some catalysts may aggregate, leading to reduced activity. In such cases, a lower catalyst loading might be beneficial.[3]
Q4: How should I store my chiral catalyst?
A4: Most chiral catalysts are sensitive to air, moisture, and light. They should be stored in a cool, dark, and dry environment, preferably in a glovebox or a desiccator under an inert atmosphere.[1] Always consult the supplier's safety data sheet (SDS) for specific storage recommendations.[1]
Data Presentation
The following tables provide illustrative data on how catalyst loading and other reaction parameters can influence the synthesis of p-methylmandelic acid. Note that this data is representative and the optimal conditions for your specific setup may vary.
Table 1: Effect of Catalyst Loading on Yield and Enantiomeric Excess (ee)
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 0.5 | 65 | 88 |
| 1.0 | 82 | 95 |
| 2.0 | 95 | 98 |
| 3.0 | 96 | 97 |
| 5.0 | 94 | 93 |
Data is illustrative and based on general trends observed in asymmetric catalysis.[1]
Table 2: Influence of Solvent on Reaction Outcome (at 2.0 mol% Catalyst Loading)
| Solvent | Dielectric Constant | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 95 | 98 |
| Dichloromethane | 9.1 | 88 | 92 |
| Tetrahydrofuran (THF) | 7.5 | 75 | 85 |
| Acetonitrile | 37.5 | 60 | 70 |
This table illustrates the significant impact that the solvent can have on an enantioselective reaction.[1]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screen
This protocol outlines a general method for determining the optimal catalyst loading for the synthesis of p-methylmandelic acid.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.[2]
-
Inert Atmosphere: Conduct all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]
-
Reaction Setup: In a series of reaction vials, add the chiral ligand and the metal precursor in the appropriate solvent. Allow the catalyst to pre-form by stirring for the recommended time.[1]
-
Catalyst Variation: Add the calculated amount of catalyst stock solution to each vial to achieve the desired mol% (e.g., 0.5, 1.0, 2.0, 5.0 mol%).[2]
-
Substrate Addition: Add the starting materials for the p-methylmandelic acid synthesis.
-
Reaction: Stir the reaction mixtures at the desired temperature.
-
Monitoring: At regular intervals, take aliquots from each reaction and analyze by a suitable chromatographic method (e.g., chiral HPLC) to determine conversion and enantiomeric excess.[2]
-
Analysis: Compare the rates of conversion and the final yields and ee values for each catalyst loading to determine the optimal conditions.[2]
Experimental Workflow Diagram
General experimental workflow for p-methylmandelic acid synthesis.
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Quantification of 2-Hydroxy-2-(4-methylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Hydroxy-2-(4-methylphenyl)acetic acid, a key chiral intermediate and potential metabolite, is critical in pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analysis. This guide provides an objective comparison of two principal HPLC approaches for the quantification of this compound and its enantiomers, supported by experimental data from studies on structurally similar mandelic acid derivatives.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method depends on the specific analytical requirements, such as the need for chiral separation, desired sensitivity, and the complexity of the sample matrix. Below, we compare a chiral separation method using a specialized stationary phase and a reversed-phase HPLC-UV method for general quantification.
Table 1: Comparison of HPLC Methodologies
| Parameter | Method 1: Chiral Stationary Phase (CSP) | Method 2: Reversed-Phase HPLC-UV |
| Principle | Enantioselective separation on a chiral column. | Separation based on hydrophobicity on a C18 column. |
| Primary Application | Enantiomeric purity and quantification of individual enantiomers. | Quantification of the total amount of the acid. |
| Column | CHIROBIOTIC® TAG, 25 cm x 4.6 mm, 5 µm[1] | C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | 0.1 wt% ammonium formate in methanol.[1] | Acetonitrile and 0.1% o-phosphoric acid (30:70 v/v). |
| Flow Rate | 1.0 mL/min.[1] | 0.9 mL/min.[2] |
| Detection | UV at 254 nm.[1] | Photodiode Array (PDA) at 279 nm.[3] |
| Column Temperature | 25 °C.[1] | 25 °C.[2] |
Performance and Validation Data
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. The following table summarizes key validation parameters, drawing from studies on mandelic acid and its derivatives, which are expected to have similar performance characteristics to this compound.
Table 2: Comparison of Validation Parameters
| Validation Parameter | Method 1: Chiral Stationary Phase (CSP) | Method 2: Reversed-Phase HPLC-UV |
| Linearity (Range) | Not explicitly stated, but linearity with R² > 0.99 is expected. | 10 µg/mL to 60 µg/mL.[2][3] |
| Correlation Coefficient (R²) | > 0.99 (Typical requirement).[4] | 0.996.[2][3] |
| Limit of Detection (LOD) | Dependent on analyte and detector, typically in the low µg/mL range. | 1.96 µg/mL.[2][3] |
| Limit of Quantification (LOQ) | Dependent on analyte and detector, typically in the mid µg/mL range. | 5.96 µg/mL.[2][3] |
| Accuracy (% Recovery) | Typically 98-102% for pharmaceutical analysis. | Not explicitly stated, but expected to be within 98-102%. |
| Precision (% RSD) | Intraday and interday variation < 2% is a common acceptance criterion. | Low % RSD values reported.[2][3] |
| Specificity | High, as it resolves enantiomers. | Moderate, potential for interference from compounds with similar hydrophobicity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods.
Method 1: Chiral Stationary Phase (CSP) Protocol
This method is adapted from the analysis of mandelic acid enantiomers and is suitable for the chiral separation of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: CHIROBIOTIC® TAG, 25 cm x 4.6 mm I.D., 5 µm particles.[1]
-
Mobile Phase: 0.1 wt% ammonium formate in methanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detector: UV, 254 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Sample Preparation: Dissolve 2 mg/mL of the sample in methanol.[1]
Method 2: Reversed-Phase HPLC-UV Protocol
This method is based on the quantification of similar aromatic acids and is suitable for determining the total concentration of this compound.
-
Instrumentation: An HPLC system with a Photodiode Array (PDA) detector.
-
Column: Kromasil C8, 5µm (125 X 4.6 mm).[2]
-
Mobile Phase: A mixture of acetonitrile and 0.1% o-phosphoric acid in water (30:70 v/v).[2]
-
Flow Rate: 0.9 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detector: PDA, set at 279 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: Prepare a standard stock solution by accurately weighing and dissolving the compound in a suitable solvent. Further dilutions are made to prepare working solutions for the calibration curve.
Visualizing the Validation Process
The following diagrams illustrate the typical workflow for HPLC method validation and the relationship between different validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.
References
A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Hydroxy-2-(4-methylphenyl)acetic Acid Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for chiral resolution is the formation of diastereomeric salts.[1] This technique involves reacting a racemic mixture (e.g., a chiral amine) with an enantiomerically pure resolving agent (a chiral acid). The resulting products are two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical properties, including solubility.[1] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the resolved enantiomer can be liberated from the salt, typically by treatment with an acid or base.
Comparative Performance of Chiral Resolving Agents
The efficacy of a chiral resolving agent is evaluated based on key performance indicators such as the yield of the recovered diastereomeric salt and the enantiomeric excess (e.e.) of the desired enantiomer after liberation. The following table summarizes representative experimental data for the resolution of various racemic amines using common chiral resolving agents.
Table 1: Performance of Common Chiral Resolving Agents in the Resolution of Racemic Amines
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (±)-1-Phenylethylamine | (S)-Mandelic Acid | Ethanol/Water | High | >95 | [2] |
| (±)-Amphetamine | d-Tartaric Acid | Not Specified | High | High | [3] |
| (±)-N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Dichloroethane/Methanol/Water | 80-95 | 85-98 | [4] |
| (±)-Finerenone | Di-o-toluoyl-d-tartaric acid (D-DOTA) | Ethanol/Water | Not specified | ~10% higher than D-DBTA and D-DTTA | [5] |
| Various Amines | 2-Hydroxy-2-(4-methylphenyl)acetic acid | Not Available | Not Available | Not Available |
Note: The performance of a resolving agent is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data presented are for illustrative purposes.
In-Depth Look at Chiral Resolving Agents
This compound
This compound, a derivative of mandelic acid, possesses a chiral center at the α-carbon. The presence of the methyl group on the phenyl ring can influence its steric and electronic properties compared to unsubstituted mandelic acid.
Potential Advantages:
-
Modified Steric Hindrance: The p-methyl group may offer different steric interactions with the racemic substrate, potentially leading to better discrimination between the two enantiomers and forming diastereomeric salts with a greater difference in solubility.
-
Electronic Effects: The electron-donating nature of the methyl group might subtly alter the acidity of the carboxylic acid and the hydrogen bonding capabilities of the hydroxyl group, which could be advantageous for resolving specific substrates.
Challenges:
-
Lack of Published Data: A significant challenge is the scarcity of published experimental data detailing its use as a chiral resolving agent. This makes it difficult to predict its effectiveness and compare it directly with well-established agents.
Tartaric Acid and its Derivatives
Tartaric acid and its acylated derivatives, such as O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA), are among the most widely used chiral resolving agents.[3] Their dicarboxylic nature allows for the formation of both neutral and acid salts, offering flexibility in the resolution process.
Key Features:
-
Versatility: They have been successfully used to resolve a wide range of racemic bases.[3]
-
Availability: Tartaric acid is a readily available and relatively inexpensive natural product.
-
High Efficiency: Derivatives like DBTA and DPTTA often provide excellent enantiomeric excess, sometimes exceeding 95% in a single crystallization.[4]
Mandelic Acid and its Derivatives
(S)-Mandelic acid is another highly effective and commonly used chiral resolving agent for racemic amines.[2] Its structure, containing a phenyl group, a hydroxyl group, and a carboxylic acid group attached to the chiral center, allows for multiple points of interaction with the substrate.
Key Features:
-
High Enantiomeric Excess: It frequently provides high enantiomeric purities in the resolution of amines.[2]
-
Predictability: The behavior of mandelic acid in chiral resolution is well-documented, providing a good starting point for optimization.
-
Structural Analogue: this compound is a direct structural analogue, suggesting it may share some of the favorable resolving characteristics of mandelic acid.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of resolution experiments. The following are generalized protocols for the chiral resolution of a racemic amine using an acidic resolving agent.
General Protocol for Diastereomeric Salt Crystallization
-
Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring. An exothermic reaction may be observed.
-
Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to ensure complete salt formation.[1]
-
-
Crystallization:
-
Gently heat the solution to ensure all solids are dissolved.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.[6]
-
The formation of well-defined crystals is promoted by slow cooling.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities and the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., aqueous NaOH solution) to neutralize the acidic resolving agent and liberate the free amine.[7]
-
Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Visualizing the Chiral Resolution Process
The following diagrams illustrate the logical workflow of chiral resolution and the relationship between the different components.
Caption: General workflow of chiral resolution by diastereomeric salt formation.
Caption: Comparison of resolving agent characteristics.
Conclusion
While this compound presents an interesting structural modification of the well-established resolving agent mandelic acid, a comprehensive, data-driven comparison of its performance is currently hampered by the lack of available experimental results. Established resolving agents like tartaric acid, mandelic acid, and their derivatives offer a robust and well-documented foundation for the successful resolution of a wide array of racemic compounds, particularly amines. For researchers and drug development professionals, the selection of a chiral resolving agent remains an empirical process. While the established agents provide a high probability of success, novel agents like this compound may offer advantages for specific, challenging resolutions. Further experimental investigation into the performance of this and other novel resolving agents is warranted to expand the toolkit for efficient and scalable enantiomer separation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for p-Methylmandelic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of p-methylmandelic acid is crucial for various applications, including its use as a biomarker for exposure to xylene. This guide provides an objective comparison of the performance of common analytical methods for p-methylmandelic acid, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method for p-methylmandelic acid quantification depends on factors such as the required sensitivity, the sample matrix, and the desired throughput. The following table summarizes the typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), two widely employed techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.03 - 0.1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/mL | 0.5 - 2.0 µg/mL |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% |
| Precision (RSD) | ||
| - Intra-day | < 10% | < 5% |
| - Inter-day | < 15% | < 10% |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and reliable results. Below are representative protocols for the analysis of p-methylmandelic acid in a biological matrix (e.g., urine) using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of p-methylmandelic acid).
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of p-methylmandelic acid.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the p-methylmandelic acid derivative.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.
-
Wash the cartridge to remove interferences and then elute the p-methylmandelic acid with a suitable solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
HPLC-UV Analysis:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with an adjusted acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detector set at a wavelength where p-methylmandelic acid exhibits significant absorbance (e.g., around 220 nm).
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General experimental workflows for GC-MS and HPLC-UV analysis.
Caption: Logical relationship between the analyte, methods, and performance.
A Comparative Guide to Enantiomeric Excess Determination of p-Methylmandelic Acid by Chiral Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of p-methylmandelic acid, a key chiral intermediate in the synthesis of various pharmaceuticals. We will explore the performance of different chiral stationary phases (CSPs) and provide supporting experimental data to aid in method selection and development.
Comparison of Chiral Chromatography Methods
The separation of p-methylmandelic acid enantiomers can be effectively achieved using polysaccharide-based chiral stationary phases. Below is a comparison of two common CSPs, Chiralpak® AD-H and Chiralcel® OJ-H, which have demonstrated broad applicability for the resolution of mandelic acid and its derivatives.[1][2] While specific quantitative data for p-methylmandelic acid is not extensively published, the successful baseline separation of a range of other substituted mandelic acids on these columns allows for the reliable inference of effective separation conditions.[1][2][3]
| Parameter | Method 1: Chiralpak® AD-H | Method 2: Chiralcel® OJ-H |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel | Cellulose tris(4-methylbenzoate) coated on silica gel |
| Particle Size | 5 µm | 5 µm |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | Ambient |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Resolution (Rs) | > 1.5 (baseline separation) | > 1.5 (baseline separation) |
| Expected Elution Order | R-enantiomer followed by S-enantiomer (inferred) | S-enantiomer followed by R-enantiomer (inferred) |
Experimental Protocols
Detailed methodologies for the two compared chiral HPLC methods are provided below. These protocols are based on established methods for the separation of mandelic acid derivatives and are expected to yield effective resolution of p-methylmandelic acid enantiomers.
Method 1: Chiralpak® AD-H
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiralpak® AD-H column (5 µm, 250 x 4.6 mm).
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).
-
Degas the mobile phase prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
4. Enantiomeric Excess (ee) Calculation:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100
Method 2: Chiralcel® OJ-H
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiralcel® OJ-H column (5 µm, 250 x 4.6 mm).
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).
-
Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
4. Enantiomeric Excess (ee) Calculation:
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers (A1 and A2) with the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100
Experimental Workflow
The general workflow for determining the enantiomeric excess of p-methylmandelic acid by chiral chromatography is illustrated in the diagram below.
Caption: Experimental workflow for ee determination.
This guide provides a starting point for the development of robust methods for the enantiomeric excess determination of p-methylmandelic acid. The selection of the chiral stationary phase and the optimization of the mobile phase composition are critical for achieving baseline separation and accurate quantification of the enantiomers. Researchers are encouraged to screen different CSPs and mobile phases to find the optimal conditions for their specific application.
References
- 1. [Enantioseparation of mandelic acid compounds with Chiralpak AD-H and chiralcel OJ-H chiral stationary phases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Mandelic Acid and Its Derivatives in the Resolution of Racemic Compounds
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from racemic mixtures is a critical process in the pharmaceutical and chemical industries, where the chirality of a molecule can dictate its pharmacological activity and safety profile. This guide provides a comprehensive comparison of the performance of mandelic acid and its derivatives, with a particular focus on p-methylmandelic acid, against other common resolving agents for various classes of racemic compounds, including amines, alcohols, and amino acids. This analysis is supported by experimental data and detailed methodologies to inform the selection of the most effective resolving agent for a specific application.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The most common method for resolving racemic compounds is through the formation of diastereomeric salts.[1] This technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially, is isolated, and then the resolved enantiomer is liberated from the salt.[1]
Performance of Mandelic Acid and Its Derivatives as Resolving Agents
Mandelic acid and its derivatives are widely used chiral resolving agents due to their ability to form crystalline diastereomeric salts with a variety of racemic compounds. The presence of a carboxylic acid group, a hydroxyl group, and an aromatic ring allows for multiple points of interaction, facilitating chiral recognition.
Resolution of Racemic Amines
Mandelic acid and its derivatives have demonstrated high efficacy in the resolution of racemic amines. The selection of the specific derivative and the solvent system is crucial for achieving high diastereomeric and enantiomeric excess.
Table 1: Performance Comparison of Mandelic Acid Derivatives and Alternative Agents in the Resolution of Racemic Amines
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Resolved Amine | Reference |
| (±)-1-Phenylethylamine | (S)-Mandelic Acid | Ethanol/Water | High | >95% | [1] |
| (±)-1-(4-Methylphenyl)ethylamine | (S)-O-Acetylmandelic acid | Methanol | 51% | 97.7% | [2] |
| (±)-Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 90% | 85% (95% after second cycle) | [3] |
| (±)-2-Amino-1-butanol | PEGylated-(R)-mandelic acid | Methanol | 86% | 81% (87% after second cycle) | [3] |
| Racemic Amine (General) | (+)-Di-p-toluoyl-D-tartaric acid | Various | 75-92% | >95% | [4] |
| Racemic Amine (General) | (1S)-(+)-10-Camphorsulfonic acid | Various | High | High | [1] |
Key Observations:
-
(S)-Mandelic acid is a highly effective resolving agent for primary amines like 1-phenylethylamine, often yielding high enantiomeric excess in a single crystallization.[1]
-
Derivatives such as O-acetylmandelic acid can be effective for substituted amines. For instance, in the resolution of 1-(4-methylphenyl)ethylamine, a 51% yield of the diastereomeric salt was achieved with an impressive 97.7% ee of the (S)-amine.[2]
-
PEGylated mandelic acid offers a novel approach, facilitating precipitation and yielding good to excellent enantiomeric excess, particularly after a second resolution cycle.[3]
-
Compared to alternatives like tartaric acid derivatives and camphorsulfonic acid, mandelic acid and its derivatives offer comparable and often excellent performance, with the optimal choice being substrate-dependent.[1][4]
Resolution of Racemic Alcohols
The resolution of racemic alcohols using mandelic acid derivatives typically requires the initial conversion of the alcohol to a diastereomeric ester. This method has been successfully applied in specific cases.
Case Study: Resolution of a Racemic Alcohol in the Synthesis of Duloxetine
In a key step for the synthesis of the drug duloxetine, a racemic alcohol is resolved using (S)-mandelic acid. The (S)-enantiomer of the alcohol forms an insoluble diastereomeric salt with (S)-mandelic acid in a toluene/methanol mixture, which can be easily separated by filtration. The desired (S)-alcohol is then liberated by treatment with a base. This process is part of an efficient "Resolution-Racemization-Recycle" strategy.[5]
Resolution of Racemic Amino Acids
While less common than for amines, mandelic acid and its derivatives can be employed for the resolution of amino acids, often as their ester derivatives.
Table 2: Performance of Mandelic Acid Derivatives in the Resolution of Racemic Amino Acid Esters
| Racemic Amino Acid Ester | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (±)-Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 90% | 85% | [3] |
Note: Data on the direct resolution of free amino acids using p-methylmandelic acid is limited in publicly available literature. The use of PEGylated mandelic acid for amino acid esters demonstrates the potential of this class of resolving agents.
Experimental Protocols
General Experimental Workflow for Chiral Resolution
The following diagram illustrates the typical workflow for the resolution of a racemic compound via diastereomeric salt formation.
Caption: General workflow for chiral resolution.
Detailed Protocol: Resolution of (±)-1-Phenylethylamine using (S)-Mandelic Acid
This protocol describes the resolution of racemic 1-phenylethylamine with (S)-mandelic acid to obtain the (R)-amine.[1]
Materials:
-
(±)-1-Phenylethylamine
-
(S)-Mandelic Acid
-
Ethanol
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water, applying gentle heat. To this warm solution, add an equimolar amount of (±)-1-phenylethylamine.
-
Crystallization: Allow the solution to cool gradually to room temperature. This will induce the crystallization of the less soluble diastereomeric salt, (R)-1-phenylethylammonium (S)-mandelate.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Amine: Suspend the collected crystals in water and add 10% NaOH solution until the salt is completely decomposed and the solution is basic.
-
Extraction: Extract the liberated (R)-1-phenylethylamine with diethyl ether.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched (R)-amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using an appropriate analytical technique, such as chiral HPLC.
Logical Relationships in Diastereomeric Salt Resolution
The success of a diastereomeric salt resolution is dependent on several interconnected factors.
Caption: Logical steps in diastereomeric salt resolution.
Conclusion
Mandelic acid and its derivatives, including p-methylmandelic acid, are versatile and effective resolving agents for a range of racemic compounds, particularly amines. They often provide high enantiomeric purities and good yields. The choice of the specific mandelic acid derivative and the optimization of the resolution conditions, such as the solvent system, are critical for achieving successful separation. While direct experimental data for p-methylmandelic acid is not extensively available in the public domain, the performance of other mandelic acid derivatives suggests its potential as a valuable tool in chiral resolution. For any new racemic compound, a screening of different resolving agents, including various mandelic acid derivatives and other established agents like tartaric acid derivatives and camphorsulfonic acid, is recommended to identify the optimal resolution strategy.
References
A Comparative Guide to the Validation of the Absolute Configuration of 2-Hydroxy-2-(4-methylphenyl)acetic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established analytical techniques for the validation of the absolute configuration of 2-Hydroxy-2-(4-methylphenyl)acetic acid enantiomers. The determination of the absolute stereochemistry of chiral molecules is a critical aspect of drug development and chemical research, as enantiomers can exhibit significantly different pharmacological and toxicological properties. This document outlines the experimental protocols and presents comparative data for several key analytical methods.
Introduction to Chiral Analysis
This compound, a chiral carboxylic acid, possesses a single stereocenter, leading to the existence of two enantiomers: (R)- and (S)-2-Hydroxy-2-(4-methylphenyl)acetic acid. The unambiguous assignment of the absolute configuration of these enantiomers is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide explores and compares the following techniques for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation and quantification of enantiomers.
-
Mosher's Method (¹H NMR Analysis): A chemical derivatization method followed by Nuclear Magnetic Resonance (NMR) spectroscopy to deduce the absolute configuration of chiral alcohols.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: A chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light.
-
Electronic Circular Dichroism (ECD) Spectroscopy: A chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet and visible light.
-
X-ray Crystallography: A definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, in the solid state.
Comparison of Analytical Techniques
The selection of an appropriate method for determining the absolute configuration depends on factors such as the nature of the sample, the availability of instrumentation, and the required level of confidence. The following table summarizes the key performance characteristics of each technique.
| Technique | Sample Requirement | Principle | Key Advantages | Key Limitations |
| Chiral HPLC | Racemic mixture or isolated enantiomers | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, quantitative analysis of enantiomeric excess (ee). | Requires method development; does not directly provide absolute configuration without a reference standard. |
| Mosher's Method | Enantiomerically enriched sample of the alcohol | Formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid), followed by ¹H NMR analysis of chemical shift differences. | Reliable for secondary alcohols; provides absolute configuration. | Requires chemical derivatization; can be complex for molecules with multiple chiral centers. |
| VCD Spectroscopy | Enantiomerically pure or enriched sample in solution | Measurement of the differential absorption of circularly polarized infrared light by vibrational transitions. | Non-destructive; provides absolute configuration in solution by comparison with theoretical calculations. | Requires specialized instrumentation; computational analysis can be complex. |
| ECD Spectroscopy | Enantiomerically pure or enriched sample in solution | Measurement of the differential absorption of circularly polarized UV-Vis light by electronic transitions. | Sensitive for molecules with chromophores; provides absolute configuration in solution. | Less informative for molecules lacking strong chromophores; sensitive to conformation. |
| X-ray Crystallography | Single crystal of a pure enantiomer or a derivative | Diffraction of X-rays by the crystal lattice to determine the precise arrangement of atoms. | Unambiguous determination of absolute configuration. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
Detailed experimental protocols for each of the discussed techniques are provided below. These protocols are intended as a general guide and may require optimization for specific laboratory conditions and instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is often effective for the separation of acidic compounds.[1]
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) is often necessary to improve peak shape and resolution.[2]
Typical Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Temperature: Ambient or controlled (e.g., 25 °C)
Procedure:
-
Prepare a solution of the racemic this compound in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution profile and record the chromatogram. The two enantiomers should appear as two separate peaks.
Data Analysis: The retention times of the two peaks are used to determine the separation factor (α) and resolution (Rs). The peak areas can be used to calculate the enantiomeric excess (ee) of a non-racemic mixture.
Mosher's Method
Objective: To determine the absolute configuration of the stereogenic center in this compound.
Principle: This method involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers exhibit different ¹H NMR spectra, and analysis of the chemical shift differences (Δδ) allows for the assignment of the absolute configuration.[3][4][5][6][7]
Materials:
-
Enantiomerically enriched this compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
NMR spectrometer
Procedure:
-
Esterification with (R)-MTPA-Cl:
-
Dissolve the chiral alcohol in anhydrous DCM.
-
Add anhydrous pyridine.
-
Add (R)-MTPA-Cl and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the (S)-MTPA ester.
-
-
Esterification with (S)-MTPA-Cl:
-
Repeat the esterification procedure using (S)-MTPA-Cl to synthesize the (R)-MTPA ester.
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectra of both the (R)- and (S)-MTPA esters.
-
Assign the proton signals for the groups attached to the chiral center.
-
Calculate the chemical shift differences: Δδ = δ(S-ester) - δ(R-ester) for each proton.
-
Data Analysis:
-
A positive Δδ value for a particular proton group indicates that this group is located on one side of the MTPA plane in the preferred conformation.
-
A negative Δδ value indicates that the group is on the opposite side.
-
By applying the established mnemonic model for the conformation of Mosher's esters, the absolute configuration of the original alcohol can be determined.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To determine the absolute configuration of this compound in solution.
Principle: VCD and ECD are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light.[8][9] The resulting spectrum is unique to a specific enantiomer. By comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration, the absolute configuration of the sample can be determined.
Instrumentation:
-
VCD: A VCD spectrometer (FTIR-based).
-
ECD: A CD spectropolarimeter.
Procedure:
-
Prepare a solution of the enantiomerically pure or enriched sample in a suitable solvent (e.g., CDCl₃ for VCD, methanol or acetonitrile for ECD).
-
Acquire the VCD or ECD spectrum over the appropriate wavelength range.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
For each low-energy conformer, calculate the theoretical VCD or ECD spectrum using quantum mechanical methods (e.g., Density Functional Theory - DFT).
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Comparison:
-
Compare the experimental spectrum with the calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer).
-
If the experimental and calculated spectra match in terms of sign and relative intensity of the major bands, the sample has the same absolute configuration as the calculated model.
-
If the spectra are mirror images, the sample has the opposite absolute configuration.
-
Concluding Remarks
The validation of the absolute configuration of this compound enantiomers can be reliably achieved through a combination of chromatographic and spectroscopic techniques. Chiral HPLC is indispensable for the initial separation and assessment of enantiomeric purity. For the definitive assignment of absolute configuration, X-ray crystallography remains the gold standard, provided suitable crystals can be obtained. In the absence of crystals, a combination of chiroptical methods (VCD and ECD) and NMR-based techniques like Mosher's method provides a powerful and reliable alternative for determining the absolute stereochemistry in solution. The choice of method will ultimately depend on the specific requirements of the research and the available resources. It is often recommended to use at least two independent methods to ensure a confident assignment of the absolute configuration.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. individual.utoronto.ca [individual.utoronto.ca]
- 6. Mosher ester derivatives [sites.science.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Resolution of p-Methylmandelic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Chromatographic Resolution Methods
Chromatographic techniques are among the most powerful and widely used for the analytical and preparative separation of enantiomers. These methods rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) or a chiral mobile phase additive.
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography is a highly efficient technique for the separation of volatile and thermally stable compounds. For the analysis of mandelic acid derivatives, derivatization is typically required to increase their volatility.[1] Permethylated cyclodextrins are commonly used as chiral selectors in GC stationary phases.[1]
Experimental Protocol: GC Resolution of Mandelic Acid Derivatives
The following protocol is a generalized procedure based on the analysis of mandelic acid derivatives using cyclodextrin-based chiral stationary phases.[1]
-
Derivatization:
-
Esterification: React the carboxylic acid group of p-methylmandelic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester.
-
Acetylation/Trifluoroacetylation: React the hydroxyl group with an acetylating or trifluoroacetylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) to further increase volatility.[1]
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A capillary column coated with a chiral stationary phase, such as permethylated β-cyclodextrin (e.g., Alfa Dex 120 or Gamma Dex 120).[1]
-
Carrier Gas: Helium.[1]
-
Temperature Program: An optimized temperature program is used to ensure adequate separation and peak shape. For example, an isothermal analysis at a specific temperature (e.g., 90-150°C) may be employed.[1]
-
Injection: A small volume of the derivatized sample solution is injected into the GC.
-
Detection: Mass spectrometry is used for detection and identification of the separated enantiomers.
-
Data Presentation: Performance of Cyclodextrin-Based GC-CSPs for Mandelic Acid Derivatives
| Derivative | Chiral Selector | Selectivity (α) | Reference |
| Mandelic acid methyl ester | Permethylated β-cyclodextrin | >1.085 | [1] |
| Mandelic acid methyl ester | Permethylated α-cyclodextrin | Varies with derivative | [1] |
| Mandelic acid methyl ester | Permethylated γ-cyclodextrin | Varies with derivative | [1] |
Note: The selectivity values are indicative and depend on the specific derivative and analytical conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for chiral separations, offering a variety of chiral stationary phases and mobile phase conditions.
Molecularly imprinted polymers are synthetic polymers with tailor-made recognition sites for a specific molecule. MIPs used as chiral stationary phases can offer high selectivity for the target enantiomer.[2][3]
Experimental Protocol: HPLC-MIP Resolution of Mandelic Acid
This protocol is based on the separation of mandelic acid enantiomers using a molecularly imprinted polymer stationary phase.[2][3]
-
MIP Preparation:
-
A template molecule (e.g., (R)- or (S)-mandelic acid) is mixed with a functional monomer (e.g., methacrylic acid), a cross-linker (e.g., ethylene glycol dimethacrylate), and an initiator in a porogenic solvent.[3]
-
The resulting polymer is ground, sieved, and packed into an HPLC column.
-
The template molecule is removed by extensive washing, leaving behind specific recognition sites.[2]
-
-
HPLC Analysis:
-
Instrument: HPLC system with a UV detector.
-
Column: A stainless steel column packed with the prepared MIP.[2]
-
Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used. The pH of the buffer can significantly influence the separation.
-
Flow Rate: A constant flow rate (e.g., 0.5 mL/min) is maintained.[2]
-
Detection: UV detection at a wavelength where mandelic acid absorbs (e.g., 225 nm).[2]
-
Temperature: The column is typically maintained at a constant temperature (e.g., 25°C).[2]
-
Data Presentation: Performance of MIP-based HPLC for Mandelic Acid
| Template | Mobile Phase Buffer | Separation Factor (α) | Reference |
| (+)-Mandelic Acid | Buffer 1 | 2.33 | [2] |
| (+)-Mandelic Acid | Buffer 2 | 2.44 | [2] |
| (+)-Mandelic Acid | Buffer 3 | 2.86 | [2] |
Cyclodextrins and their derivatives are widely used as chiral selectors in HPLC, either bonded to a stationary phase or as additives to the mobile phase.[4]
Experimental Protocol: HPLC with Cyclodextrin Mobile Phase Additive
The following is a general protocol for the enantiomeric separation of mandelic acid derivatives using a cyclodextrin as a chiral mobile phase additive with a standard reversed-phase column.[4]
-
HPLC Analysis:
-
Instrument: HPLC system with a UV detector.
-
Column: A standard achiral reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) containing a specific concentration of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin).[4] The pH of the buffer is a critical parameter for resolution.[4]
-
Flow Rate: A constant flow rate (e.g., 0.6 mL/min).[4]
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).[4]
-
Temperature: The column is maintained at a constant temperature (e.g., 25°C).[4]
-
Data Presentation: Performance of Cyclodextrin Additives in HPLC for Mandelic Acid Derivatives
| Analyte | Chiral Additive | Resolution (Rs) | Reference |
| α-Cyclohexylmandelic acid | HP-β-CD | > 1.5 | [4] |
| α-Cyclopentylmandelic acid | HP-β-CD | > 1.5 | [4] |
| Aromatic substituted mandelic acids | HP-β-CD | Varies | [4] |
Enantiospecific Co-crystallization
Enantiospecific co-crystallization is a resolution technique where a racemic mixture is treated with a chiral resolving agent to form diastereomeric co-crystals that have different physical properties, such as solubility, allowing for their separation.
Experimental Protocol: Co-crystallization Resolution of Halogenated Mandelic Acids
This protocol is based on the resolution of halogenated mandelic acid derivatives using a chiral resolving agent.[5]
-
Screening: A suitable chiral resolving agent and solvent system are identified through screening experiments.
-
Crystallization:
-
The racemic mandelic acid derivative and the chiral resolving agent are dissolved in a suitable solvent, often with heating.
-
The solution is allowed to cool slowly to induce crystallization of the less soluble diastereomeric co-crystal.
-
-
Isolation: The crystallized solid is isolated by filtration.
-
Analysis: The enantiomeric excess of the crystallized material and the mother liquor is determined by a suitable analytical method, such as chiral HPLC.
Data Presentation: Co-crystallization of Halogenated Mandelic Acids
| Racemic Compound | Resolving Agent | Resolution Efficiency | Enantiomeric Excess (%e.e.) of Mother Liquor | Reference |
| 3-Chloromandelic acid | Levetiracetam | Up to 94% | 63% for (R)-enantiomer | [5] |
| Other halogenated mandelic acids | Levetiracetam | Varies | Varies | [5] |
Visualizations
Caption: Experimental workflows for different p-methylmandelic acid resolution methods.
Caption: Logical relationships between p-methylmandelic acid resolution techniques.
Conclusion
The selection of an appropriate resolution method for p-methylmandelic acid depends on several factors, including the required scale of separation (analytical vs. preparative), the available instrumentation, and the desired level of enantiomeric purity.
-
Gas Chromatography with chiral stationary phases offers high resolution for analytical purposes but requires derivatization of the analyte.
-
High-Performance Liquid Chromatography is a versatile technique with multiple options for chiral recognition. Molecularly imprinted polymers can provide excellent selectivity, while cyclodextrin-based methods are also highly effective.
-
Enantiospecific Co-crystallization is a valuable technique for preparative-scale resolution, though it requires careful screening of resolving agents and crystallization conditions.
For researchers and drug development professionals, a systematic evaluation of these methods is recommended to identify the most suitable approach for their specific application. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC [mdpi.com]
- 2. redalyc.org [redalyc.org]
- 3. scielo.br [scielo.br]
- 4. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of 2-Hydroxy-2-(4-methylphenyl)acetic Acid as a Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from racemic mixtures is a critical and often challenging step. The choice of a resolving agent is paramount, directly impacting yield, enantiomeric purity, and overall process economics. This guide provides a comprehensive cost-benefit analysis of 2-Hydroxy-2-(4-methylphenyl)acetic acid, a derivative of mandelic acid, as a resolving agent for chiral amines. Its performance is objectively compared with established, widely used resolving agents: L-tartaric acid, (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of classical chiral resolution lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic mixture of a base, such as an amine, is reacted with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed. These salts exhibit different solubilities in a given solvent, enabling the selective crystallization of the less soluble diastereomer. Subsequent separation and liberation of the free amine from the isolated salt yield the desired enantiomerically enriched product.
dot```dot graph Chiral_Resolution_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#202124"];
Racemic_Mixture [label="Racemic Amine\n(R/S)", fillcolor="#EA4335"]; Resolving_Agent [label="Chiral Resolving Agent\n(e.g., (R)-Acid)", fillcolor="#FBBC05"]; Diastereomeric_Salts [label="Diastereomeric Salts\n((R)-Amine-(R)-Acid & (S)-Amine-(R)-Acid)", fillcolor="#34A853"]; Crystallization [label="Fractional Crystallization"]; Separation [label="Filtration"]; Liberation [label="Base Treatment"]; Enriched_Enantiomer [label="Enriched (S)-Amine", fillcolor="#EA4335"]; Recovered_Agent [label="Recovered (R)-Acid", fillcolor="#FBBC05"];
Racemic_Mixture -> Diastereomeric_Salts; Resolving_Agent -> Diastereomeric_Salts; Diastereomeric_Salts -> Crystallization; Crystallization -> Separation; Separation -> Liberation [label="Less Soluble Salt"]; Liberation -> Enriched_Enantiomer; Liberation -> Recovered_Agent; }
Caption: Step-by-step experimental workflow for chiral resolution.
Cost-Benefit Analysis
The economic viability of a resolving agent is a critical factor in its selection for industrial applications. This analysis considers the purchase price, potential for recovery and reuse, and overall efficiency.
Table 2: Cost Comparison of Chiral Resolving Agents
| Resolving Agent | Typical Purity | Price per Gram (Research Grade) | Price per Kilogram (Bulk) |
| This compound | ~95-98% | €39.00 [1] | Not readily available |
| L-Tartaric Acid | >99% | ~$0.20 - $0.50 | ~$160 - $225 |
| (S)-Mandelic Acid | >99% | ~$1.00 - $3.00 | ~$1000 - $1750 |
| (1S)-(+)-10-Camphorsulfonic Acid | >99% | ~$11.60 | ~$1000 |
Note: Prices are approximate and can vary based on supplier, quantity, and market fluctuations.
Analysis:
-
Cost-Effectiveness: L-Tartaric acid is by far the most cost-effective resolving agent on a per-kilogram basis, making it a popular choice for large-scale industrial resolutions where applicable. (S)-Mandelic acid and (1S)-(+)-10-Camphorsulfonic acid are significantly more expensive, but their higher efficiency in achieving high enantiomeric excess, potentially in a single step, can offset the initial cost by reducing the need for multiple recrystallizations, thus saving time, solvent, and labor.
-
Performance vs. Cost: While (S)-Mandelic acid often provides excellent enantiomeric excess in a single crystallization, its higher cost compared to L-Tartaric acid necessitates a careful evaluation of the overall process economics. (1S)-(+)-10-Camphorsulfonic acid, being a strong acid, is particularly useful for resolving weakly basic amines that may not form stable salts with carboxylic acids.
-
This compound - The Unknown Variable: The primary challenge in conducting a thorough cost-benefit analysis for this compound is the lack of publicly available performance data. Its price for small quantities is high, comparable to other specialized mandelic acid derivatives. For it to be a viable alternative, it would need to demonstrate significantly superior performance (higher yields and/or enantiomeric excess, or effectiveness with amines that are difficult to resolve with other agents) to justify its current high cost at the research scale and an unknown bulk price.
-
Recovery and Recycling: A crucial aspect of the cost-benefit analysis is the ability to recover and reuse the resolving agent. For all the discussed resolving agents, recovery is feasible through acidification of the aqueous layer after the liberation of the resolved amine. High recovery rates can significantly reduce the overall cost of the resolution process, especially for the more expensive agents. The efficiency of recovery and the number of possible reuse cycles without loss of performance are important parameters to consider.
Conclusion and Recommendations
For researchers and professionals in drug development, the selection of a chiral resolving agent is a multi-faceted decision that balances performance, cost, and scalability.
-
Established and Cost-Effective: L-Tartaric acid remains a first-line choice for many applications due to its very low cost and proven track record, especially when moderate to good enantiomeric excess is acceptable or when multiple recrystallizations are economically feasible.
-
High-Performance Standards: (S)-Mandelic acid is a highly effective resolving agent that often delivers high enantiomeric purity in a single step, justifying its higher cost in many laboratory and industrial settings where high purity is critical and process simplification is a priority. (1S)-(+)-10-Camphorsulfonic acid is a valuable tool for specific cases involving weakly basic amines.
-
The Potential of this compound: Based on the current analysis, this compound remains a largely unexplored option with a high initial cost at the research scale and a significant lack of performance data. For this resolving agent to be considered a competitive alternative, further research is required to demonstrate its efficacy. A cost-benefit justification would necessitate it to either:
-
Provide exceptionally high yields and enantiomeric excess for a broad range of amines.
-
Be uniquely effective for resolving specific classes of amines that are challenging to separate with common resolving agents.
-
Have a significantly lower bulk production cost than currently suggested by its research-grade price.
-
Recommendation: For new chiral resolution challenges, it is advisable to screen a panel of resolving agents, including the cost-effective L-tartaric acid and the high-performing (S)-mandelic acid. If these prove ineffective, more specialized and expensive agents like (1S)-(+)-10-camphorsulfonic acid or other mandelic acid derivatives could be explored. At present, due to the lack of performance data and unclear bulk pricing, this compound should be considered a research-level option for empirical screening in difficult resolution cases, rather than a primary choice for established processes. Further publication of its successful application in chiral separations is needed to warrant its broader consideration.
References
Navigating the Rigors of Analytical Method Validation: A Comparative Guide to Robustness Testing for p-Methylmandelic Acid Analysis
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. This guide provides a comprehensive overview of robustness testing for the analytical method of p-methylmandelic acid, a key biomarker and synthetic intermediate. By objectively comparing hypothetical performance data under varied conditions, this document serves as a practical resource for validating the ruggedness of analytical procedures in accordance with regulatory expectations.
The robustness of an analytical method is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage and its transferability between different laboratories, analysts, and instruments. This guide will delve into the practical aspects of robustness testing for a common analytical technique, High-Performance Liquid Chromatography (HPLC), as applied to the analysis of p-methylmandelic acid.
Experimental Protocol: A Representative HPLC Method
While a specific, publicly available, validated HPLC method with complete robustness data for p-methylmandelic acid is not readily found in the literature, a typical method can be constructed based on the analysis of structurally similar mandelic acid derivatives. The following protocol will serve as the basis for our robustness study.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler and column oven.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard Solution: A solution of p-methylmandelic acid at a concentration of 100 µg/mL.
Robustness Study Design
The core of a robustness study involves intentionally varying the method's parameters and observing the effect on key system suitability criteria, such as retention time, peak area, theoretical plates, and tailing factor. The following table outlines the parameters to be varied and the typical range of variation.
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Acetonitrile in Mobile Phase (%) | 40 | 38 | 42 |
Data Presentation: Evaluating the Impact of Variations
The results of the robustness study are summarized in the tables below. The acceptance criteria for a robust method typically require that the relative standard deviation (RSD) of the results remains within acceptable limits, often less than 2%, and that system suitability parameters remain within their specified ranges.
Table 1: Effect of Robustness Variations on System Suitability Parameters
| Parameter Variation | Retention Time (min) | Peak Area (arbitrary units) | Tailing Factor | Theoretical Plates |
| Nominal Conditions | 5.25 | 1,250,000 | 1.10 | 8500 |
| Flow Rate: 0.9 mL/min | 5.83 | 1,388,000 | 1.12 | 8450 |
| Flow Rate: 1.1 mL/min | 4.77 | 1,136,000 | 1.09 | 8550 |
| Temperature: 28°C | 5.30 | 1,255,000 | 1.11 | 8400 |
| Temperature: 32°C | 5.20 | 1,245,000 | 1.09 | 8600 |
| pH: 2.8 | 5.28 | 1,260,000 | 1.10 | 8520 |
| pH: 3.2 | 5.22 | 1,240,000 | 1.11 | 8480 |
| Acetonitrile: 38% | 5.51 | 1,275,000 | 1.13 | 8300 |
| Acetonitrile: 42% | 5.02 | 1,225,000 | 1.08 | 8700 |
Table 2: Statistical Analysis of Robustness Data
| Parameter | Mean | Standard Deviation | % Relative Standard Deviation (RSD) |
| Retention Time (min) | 5.24 | 0.35 | 6.68% |
| Peak Area | 1,253,778 | 75,346 | 6.01% |
| Tailing Factor | 1.11 | 0.02 | 1.80% |
| Theoretical Plates | 8500 | 122 | 1.44% |
Interpretation of Results: The data indicates that the analytical method exhibits good robustness for the tailing factor and theoretical plates, with RSD values well below 2%. However, the retention time and peak area show a higher degree of variability, primarily influenced by the changes in flow rate and mobile phase composition. While these variations are predictable and systematic, they highlight the critical parameters that must be carefully controlled to ensure consistent results.
Mandatory Visualization: The Robustness Testing Workflow
The following diagram illustrates the logical flow of a robustness study for an analytical method.
Caption: Workflow for the robustness testing of an analytical method.
Alternative Analytical Approaches
While HPLC is a dominant technique, other methods can be employed for the analysis of p-methylmandelic acid, each with its own set of parameters that would require robustness testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the analyte. Robustness testing would focus on parameters like injection temperature, carrier gas flow rate, and temperature programming of the oven.
-
Capillary Electrophoresis (CE): Separation is based on electrophoretic mobility. Robustness would be assessed by varying parameters such as buffer pH, voltage, and capillary temperature.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity. Robustness testing would include not only the chromatographic parameters but also mass spectrometer settings like ion source temperature and gas flows.
Safety Operating Guide
Proper Disposal of 2-Hydroxy-2-(4-methylphenyl)acetic acid: A Comprehensive Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Hydroxy-2-(4-methylphenyl)acetic acid (CAS 1198-84-1) was not available in the conducted search. The following disposal procedures are based on best practices for the disposal of similar acidic organic compounds and information from SDSs of structurally related chemicals. This guide should be used for informational purposes only. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Based on data for analogous compounds, this chemical should be treated as an irritant.[1][2][3][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If handling the solid form and dust may be generated, use a NIOSH-approved respirator.[2][5]
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][5] Avoid inhalation of dust and direct contact with skin and eyes.[6]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste depends on its form (solid or aqueous solution) and whether it is contaminated with other hazardous materials.
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous. Since this specific compound is not a listed hazardous waste, the determination must be based on its characteristics. The primary characteristic of concern for an acidic compound is corrosivity.
-
Corrosivity (EPA Waste Code D002): An aqueous waste is considered corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5.
Step 2: Segregation and Collection
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Aqueous Waste: Collect aqueous solutions in a separate, compatible, and labeled container. Do not mix with other waste streams unless instructed to do so by your EHS department.
Step 3: Neutralization of Aqueous Waste (if permissible)
For small quantities of aqueous acidic waste that are not contaminated with other hazardous materials, neutralization may be an appropriate pre-treatment step. Always consult with your institution's EHS department before proceeding with any neutralization.
-
Protocol for Neutralization:
-
Work in a chemical fume hood and wear all required PPE.
-
Prepare a dilute basic solution, such as 5-10% sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.
-
Slowly and with constant stirring, add the basic solution to the acidic waste.
-
Monitor the pH of the solution. The target pH is typically between 6.0 and 8.0, but this can vary based on local regulations.
-
Be aware that neutralization is an exothermic reaction and may generate heat. Proceed slowly to control the reaction.
-
Step 4: Final Disposal
-
Non-Hazardous Waste (Neutralized Aqueous Solutions): If the neutralized solution meets the criteria for non-hazardous waste as defined by your local wastewater authority and institutional policies, it may be permissible to dispose of it down the drain with copious amounts of water. Written approval from your EHS department is essential before any drain disposal.
-
Hazardous Waste (Solid Waste and Untreated or Contaminated Aqueous Solutions):
-
Container: Use a compatible, properly labeled hazardous waste container.
-
Labeling: The label must include "Hazardous Waste," the chemical name "this compound," the hazard characteristic (e.g., "Corrosive" if the pH is ≤ 2), and the accumulation start date.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Keep the container closed except when adding waste.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7][8]
-
Quantitative Data Summary for Acidic Organic Waste
The following table provides a general overview of parameters relevant to the disposal of acidic organic compounds. These are not specific to this compound and should be confirmed with your institution's specific guidelines.
| Parameter | Guideline Value/Information | Source/Regulation |
| EPA Hazardous Waste Code | D002 (for aqueous solutions with pH ≤ 2) | Resource Conservation and Recovery Act (RCRA) |
| Typical pH for Neutralization | 6.0 - 8.0 | General Laboratory Practice |
| Personal Protective Equipment | Goggles, Gloves, Lab Coat | OSHA 29 CFR 1910.1200 |
| Storage | Segregated, Labeled, Closed Containers | Institutional EHS Protocols |
| Disposal Method | Via licensed hazardous waste disposal company | Local, State, and Federal Regulations |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxy-2-(4-methylphenyl)acetic acid
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Hydroxy-2-(4-methylphenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this guide ensures a safe laboratory environment and promotes best practices in chemical management. Adherence to these procedures is essential for minimizing risk and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1][2] It can cause skin, eye, and respiratory tract irritation.[1][3][4][5] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a full-face shield.[6] | Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[6] |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves.[6] | Inspect gloves for any signs of wear or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[6] |
| Body Protection | A fully-fastened laboratory coat.[6] | Provides a critical barrier against accidental spills and contamination of personal clothing.[6] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood.[6] | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator should be used.[2] |
| Foot Protection | Closed-toe shoes.[6] | Protects feet from spills and falling objects.[6] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risks.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE) Adherence:
-
Before handling the compound, don the appropriate PPE as detailed in Table 1.
-
-
Chemical Handling:
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of the chemical.
First Aid Measures
In case of accidental exposure, immediate action is critical.
Table 2: First Aid Procedures
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[4] If skin irritation occurs, get medical advice/attention.[8] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
This compound is not a listed hazardous waste.[2] However, it must be evaluated for the characteristic of corrosivity (EPA Waste Code D002).[2] A waste is considered corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5.[2]
Disposal Protocol:
-
Neutralization (for small quantities of acidic waste):
-
Work in a chemical fume hood and wear all required PPE.
-
Prepare a dilute solution of a weak base (e.g., 5-10% sodium bicarbonate).
-
Slowly add the neutralizing agent to the acidic waste while stirring continuously until the pH is between 5.5 and 9.0.[2]
-
-
Container Management:
-
Collect all chemical waste, including contaminated PPE, in a designated and properly labeled hazardous waste container.[7]
-
The label must include "Hazardous Waste," the chemical name, the hazard characteristic (if applicable), and the accumulation start date.[2]
-
Store the container in a designated, well-ventilated, and secure area.[6]
-
-
Final Disposal:
Disposal Decision Pathway
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.fr [fishersci.fr]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
